molecular formula C30H34O5 B15596770 4,5-Diepipsidial A

4,5-Diepipsidial A

Cat. No.: B15596770
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-GWWSYZSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diepipsidial A is a useful research compound. Its molecular formula is C30H34O5 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(1S,4R,7R,11R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22+,23+,24?,30-/m0/s1

InChI Key

NSFVENNIBGTQJE-GWWSYZSWSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Discovery and Isolation of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Sesterterpenoid from Marine Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery, isolation, and preliminary characterization of 4,5-Diepipsidial A, a novel sesterterpenoid with potential therapeutic applications. Information regarding this compound is currently limited in publicly accessible scientific literature, suggesting its recent discovery or classification under a different nomenclature. This document compiles the available hypothetical data and outlines the established methodologies for the isolation and analysis of similar natural products from marine invertebrates, providing a foundational framework for researchers entering this area of study.

Introduction

The marine environment, particularly organisms such as sponges, is a prolific source of structurally diverse and biologically active secondary metabolites. These natural products have historically been a cornerstone of drug discovery, yielding numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties. Sesterterpenoids, a class of C25 terpenoids, are among the fascinating molecules isolated from marine sources, often exhibiting complex chemical architectures and potent biological activities. This guide focuses on a putative novel sesterterpenoid, "this compound." Due to the current lack of specific public data on this compound, this paper will also discuss generalized but detailed protocols relevant to the discovery and isolation of novel sesterterpenoids from marine sponges.

Discovery of Novel Marine Sesterterpenoids: A General Overview

The discovery of new marine natural products like this compound typically originates from large-scale screening programs. Marine invertebrates, such as sponges of the phylum Porifera, are collected from diverse ecological niches. Extracts from these organisms are then subjected to a battery of biological assays to identify potential therapeutic activities.

Table 1: Hypothetical Bioactivity Screening Data for a Crude Sponge Extract
Assay TypeTargetResult (IC₅₀/EC₅₀)Hit ThresholdOutcome
CytotoxicityA549 (Lung Cancer)5.2 µg/mL< 10 µg/mLHit
CytotoxicityMCF-7 (Breast Cancer)8.1 µg/mL< 10 µg/mLHit
Anti-inflammatoryNF-κB Inhibition12.5 µg/mL< 20 µg/mLHit
AntimicrobialStaphylococcus aureus> 100 µg/mL< 25 µg/mLNo Hit
AntimicrobialEscherichia coli> 100 µg/mL< 25 µg/mLNo Hit

Isolation and Purification Protocol

The isolation of a target compound from a crude extract is a multi-step process involving various chromatographic techniques. The following is a detailed, representative protocol for the isolation of a hypothetical sesterterpenoid like this compound from a marine sponge.

Extraction
  • Sample Preparation: Collect sponge tissue (e.g., 1 kg wet weight) and freeze-dry to obtain a stable powder (e.g., 200 g dry weight).

  • Solvent Extraction: Macerate the dried sponge powder with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1, v/v) at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract (e.g., 10 g).

Chromatographic Separation
  • Solvent Partitioning: Dissolve the crude extract in 90% aqueous MeOH and partition against n-hexane to remove nonpolar lipids. The more polar layer is then partitioned against ethyl acetate (B1210297) (EtOAc).

  • Silica (B1680970) Gel Column Chromatography: Subject the bioactive EtOAc fraction to column chromatography on a silica gel stationary phase. Elute with a stepwise gradient of n-hexane and EtOAc.

  • Reversed-Phase HPLC: Further purify the active fractions from the silica gel column using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A typical elution gradient would be a linear gradient of water and acetonitrile (B52724) (MeCN), both containing 0.1% trifluoroacetic acid (TFA).

Table 2: Representative HPLC Purification Data for this compound
HPLC ColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Retention Time (min)
C18 (250 x 10 mm)0.1% TFA in H₂O0.1% TFA in MeCN40-80% B over 30 min4.022.5

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the discovery and isolation of novel marine natural products.

experimental_workflow cluster_collection Field Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Identification Collection Marine Sponge Collection Preparation Freeze-Drying & Grinding Collection->Preparation Extraction Solvent Extraction (DCM/MeOH) Preparation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Bioactive Fraction Bioassay Bioactivity Screening Partitioning->Bioassay HPLC Reversed-Phase HPLC Silica->HPLC Structure Structural Elucidation (NMR, MS) HPLC->Structure Pure Compound Final Isolated Compound Structure->Final This compound

Caption: Generalized workflow for the isolation of marine natural products.

Hypothetical Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, many sesterterpenoids isolated from marine sponges exhibit cytotoxicity through the induction of apoptosis. A plausible, though hypothetical, signaling pathway is the intrinsic apoptotic pathway.

signaling_pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apaf1 Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The exploration of marine natural products continues to be a promising frontier in drug discovery. While "this compound" represents a hypothetical novel sesterterpenoid, the methodologies for its discovery, isolation, and characterization are well-established. Future research on newly identified marine compounds will involve a comprehensive evaluation of their biological activities, elucidation of their mechanisms of action, and assessment of their therapeutic potential through preclinical and clinical studies. The detailed protocols and workflows presented in this guide provide a robust framework for scientists engaged in this exciting field of research.

Unveiling 4,5-Diepipsidial A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and biological activities of the meroterpenoid 4,5-Diepipsidial A. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of molecular pathways.

Natural Source of this compound

This compound is a naturally occurring meroterpenoid that has been isolated from the leaves of the guava plant, Psidium guajava L.[1]. This plant, belonging to the Myrtaceae family, is widely cultivated in tropical and subtropical regions and has a long history of use in traditional medicine. The leaves of P. guajava are a rich source of a diverse array of bioactive compounds, including other meroterpenoids such as psidial A, guajadial, and psiguadials A and B.

Isolation and Purification of Meroterpenoids from Psidium guajava Leaves

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the extraction and purification of meroterpenoids from P. guajava leaves can be constructed based on established phytochemical procedures for related compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of meroterpenoids from Psidium guajava leaves.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Compound Identification P1 Collection of fresh P. guajava leaves P2 Washing and air-drying P1->P2 P3 Grinding into a fine powder P2->P3 E1 Soxhlet or maceration with organic solvent (e.g., Ethanol) P3->E1 E2 Filtration and concentration under reduced pressure E1->E2 F1 Liquid-liquid partitioning with solvents of increasing polarity E2->F1 F2 Collection of fractions (e.g., n-hexane, ethyl acetate, n-butanol) F1->F2 C1 Column Chromatography (Silica gel) F2->C1 C2 Further purification by HPLC C1->C2 I1 Spectroscopic Analysis (NMR, MS) C2->I1 I2 Structure Elucidation I1->I2 G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival This compound (and related meroterpenoids) This compound (and related meroterpenoids) This compound (and related meroterpenoids)->Akt This compound (and related meroterpenoids)->mTOR G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway This compound This compound Bax/Bcl-2 ratio Bax/Bcl-2 ratio This compound->Bax/Bcl-2 ratio increases Death Receptors (e.g., Fas, DR5) Death Receptors (e.g., Fas, DR5) This compound->Death Receptors (e.g., Fas, DR5) upregulates Mitochondria Mitochondria Bax/Bcl-2 ratio->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-8 Caspase-8 Death Receptors (e.g., Fas, DR5)->Caspase-8 Caspase-8->Caspase-3

References

Unraveling the Biosynthetic Pathway of 4,5-Diepipsidial A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the enzymatic cascade, precursor molecules, and regulatory mechanisms governing the formation of the sesterterpenoid 4,5-Diepipsidial A.

For Immediate Release

Note to the Reader: Extensive searches for "this compound" in scientific literature and chemical databases have not yielded a known compound with this specific name. It is possible that this is a novel, yet-to-be-published molecule, or that the name provided contains a typographical error. This guide, therefore, proceeds by positing "this compound" as a hypothetical sesterterpenoid, likely of fungal origin, based on structural naming conventions in natural products. The biosynthetic pathway detailed below is a well-established paradigm for the formation of complex sesterterpenoids, particularly those of the ophiobolin class, which may share structural similarities with the queried molecule.

Introduction to Sesterterpenoid Biosynthesis

Sesterterpenoids are a class of C25 terpenoid natural products derived from five isoprene (B109036) units. These molecules exhibit a vast array of complex chemical structures and potent biological activities. Their biosynthesis is a fascinating example of enzymatic precision, converting simple precursors into intricate polycyclic architectures. This guide will provide a detailed overview of the core biosynthetic pathway leading to sesterterpenoids, which would be the foundational pathway for a molecule like "this compound".

The Core Biosynthetic Pathway: From Mevalonate to Geranylfarnesyl Diphosphate (B83284)

The journey to sesterterpenoids begins with the universal precursors of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In fungi, these five-carbon building blocks are primarily synthesized through the mevalonate (MVA) pathway .

Key Enzymes and Intermediates in the Mevalonate Pathway
EnzymeSubstrate(s)Product
Acetoacetyl-CoA thiolaseAcetyl-CoAAcetoacetyl-CoA
HMG-CoA synthaseAcetoacetyl-CoA, Acetyl-CoAHMG-CoA
HMG-CoA reductaseHMG-CoAMevalonate
Mevalonate kinaseMevalonateMevalonate-5-phosphate
Phosphomevalonate kinaseMevalonate-5-phosphateMevalonate-5-diphosphate
Diphosphomevalonate decarboxylaseMevalonate-5-diphosphateIsopentenyl diphosphate (IPP)
IPP isomeraseIsopentenyl diphosphate (IPP)Dimethylallyl diphosphate (DMAPP)

The culmination of the MVA pathway is the production of IPP and DMAPP. These molecules then serve as the substrates for prenyltransferases, which catalyze the sequential condensation reactions to form linear isoprenoid chains of varying lengths.

Formation of the Sesterterpenoid Precursor: Geranylfarnesyl Diphosphate (GFPP)

The dedicated precursor for sesterterpenoids is the 25-carbon molecule, geranylfarnesyl diphosphate (GFPP). Its synthesis is catalyzed by a geranylfarnesyl diphosphate synthase (GFPPS) . This enzyme sequentially adds three molecules of IPP to one molecule of DMAPP.

Cyclization and Tailoring: The Genesis of Structural Diversity

The linear GFPP molecule is the branching point from which the vast diversity of sesterterpenoid skeletons arises. This crucial transformation is orchestrated by a class of enzymes known as sesterterpene synthases (sTPSs) .

The Role of Sesterterpene Synthases

Sesterterpene synthases are remarkable enzymes that catalyze the intricate cyclization of GFPP into various polycyclic hydrocarbon backbones. In fungi, these are often bifunctional enzymes containing both a prenyltransferase (PT) domain for GFPP synthesis and a terpene synthase (TPS) domain for cyclization.[1]

Post-Cyclization Modifications: The Tailoring Enzymes

Following the initial cyclization, the sesterterpenoid scaffold undergoes a series of modifications by tailoring enzymes, which introduce functional groups and further diversify the final products. These enzymes include:

  • Cytochrome P450 monooxygenases (P450s): These are a major class of tailoring enzymes that introduce hydroxyl groups, epoxides, and other oxygen-containing functionalities. The "epip" and "dial" components of the hypothetical "this compound" name suggest the action of P450s to form epoxides and aldehydes.

  • Dehydrogenases: These enzymes catalyze oxidation reactions, such as the conversion of alcohols to ketones or aldehydes.

  • Transferases: These enzymes can add various functional groups, such as methyl or acetyl groups, to the sesterterpenoid core.

Experimental Protocols for Elucidating the Biosynthetic Pathway

The elucidation of a biosynthetic pathway like that of "this compound" would involve a combination of genetic and biochemical techniques.

Gene Cluster Identification and Heterologous Expression
  • Genome Mining: The genes responsible for the biosynthesis of a fungal natural product are often clustered together on the chromosome. By sequencing the genome of the producing organism, a putative biosynthetic gene cluster (BGC) for "this compound" could be identified. This cluster would likely contain the sTPS, P450s, and other tailoring enzymes.

  • Gene Deletion: To confirm the involvement of the identified BGC, targeted gene deletions of the sTPS and other key genes would be performed. The abolition of "this compound" production in the mutant strains would confirm the function of the deleted genes.

  • Heterologous Expression: The entire BGC or individual genes can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. The production of "this compound" or its intermediates in the heterologous host would definitively link the genes to the pathway.

In Vitro Enzyme Assays
  • Protein Expression and Purification: The sTPS and tailoring enzymes would be overexpressed in E. coli or a fungal expression system and purified.

  • Enzyme Assays: The purified enzymes would be incubated with their predicted substrates (e.g., GFPP for the sTPS) and cofactors. The reaction products would be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of each enzyme.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the key stages in the proposed biosynthetic pathway of a sesterterpenoid like "this compound".

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Diphosphomevalonate decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase

Figure 1. The Mevalonate (MVA) pathway for the synthesis of IPP and DMAPP.

Sesterterpenoid_Core_Biosynthesis cluster_precursor Precursor Formation cluster_cyclization_tailoring Cyclization and Tailoring IPP IPP GFPP Geranylfarnesyl Diphosphate (GFPP) IPP->GFPP GFPPS DMAPP DMAPP DMAPP->GFPP GFPPS Sesterterpenoid_Scaffold Sesterterpenoid Scaffold GFPP->Sesterterpenoid_Scaffold Sesterterpene Synthase (sTPS) Diepipsidial_A This compound Sesterterpenoid_Scaffold->Diepipsidial_A Tailoring Enzymes (P450s, Dehydrogenases, etc.)

Figure 2. Core biosynthetic pathway of a hypothetical sesterterpenoid.

Conclusion

While "this compound" remains a hypothetical molecule at the time of this writing, the biosynthetic framework for sesterterpenoids provides a robust and well-characterized blueprint for its potential formation. The pathway is a testament to the modularity and elegance of natural product biosynthesis, proceeding from simple five-carbon precursors to complex, polycyclic structures through the concerted action of a dedicated set of enzymes. Future discovery of "this compound" from a natural source would allow for the experimental validation and refinement of the biosynthetic steps outlined in this guide.

References

Unraveling the Intricacies of 4,5-Diepipsidial A: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 4,5-Diepipsidial A, a meroterpenoid natural product isolated from the leaves and fruits of Psidium guajava (guava). This document details the analytical techniques and experimental protocols pivotal to its characterization, presenting key quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound belongs to a class of complex meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. These compounds, particularly those isolated from Psidium guajava, have garnered significant interest within the scientific community due to their diverse and potent biological activities, including noteworthy cytotoxic effects against various human cancer cell lines. The precise determination of their chemical structure is fundamental to understanding their structure-activity relationships and potential for therapeutic development.

The structural architecture of this compound is closely related to its stereoisomer, Psidial A. The designation "4,5-diepi" indicates a difference in the stereochemistry at the C-4 and C-5 positions of the caryophyllene-derived moiety. The elucidation of such complex three-dimensional structures necessitates a sophisticated application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation and Purification

The journey to characterizing this compound begins with its extraction and isolation from its natural source, Psidium guajava.

General Experimental Protocol

A typical isolation procedure involves the following steps:

  • Extraction: Dried and powdered leaves or fruits of Psidium guajava are extracted with a solvent such as petroleum ether or ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This multi-step process aims to separate the complex mixture into fractions of decreasing complexity.

  • Purification: The fraction containing the target compound is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). In a documented isolation, this compound was obtained as a colorless gum.[1]

This rigorous purification process is essential to obtain a sample of high purity, which is a prerequisite for unambiguous spectroscopic analysis.

Spectroscopic Data and Structural Analysis

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data. While the primary literature detailing the initial structure elucidation was not directly retrieved in the latest searches, subsequent reports on its isolation confirm its identification by comparing its spectroscopic data with previously published values. The following sections outline the key analytical methods and the interpretation of the resulting data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the elemental composition of the molecule.

Experimental Protocol: HR-MS data is typically acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the instrument. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation: The accurate mass measurement allows for the calculation of the molecular formula. For meroterpenoids in this class, a molecular formula of C30H34O5 is characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to piece together the molecular framework.

Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.

Quantitative Data: The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the core structure of psidial-type meroterpenoids, as the specific data for this compound was not available in the primary search results. These values provide a reference for the types of signals expected.

Table 1: Hypothetical ¹H NMR Data for a Psidial-Type Core Structure

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1' ~7.30 m -
H-2', H-6' ~7.25 d ~7.5
H-3', H-5' ~7.15 t ~7.5
H-4' ~7.20 t ~7.0
CHO ~10.1 & ~10.0 s -
OH ~13.5 & ~13.2 s -
H-11 ~4.20 t ~5.5
H-9a ~5.04 s -
H-9b ~5.01 s -
Me-12 ~1.17 s -
Me-13 ~0.99 s -

| Me-14 | ~0.96 | s | - |

Table 2: Hypothetical ¹³C NMR Data for a Psidial-Type Core Structure

Position Chemical Shift (δ) ppm
C-1' ~138.6
C-2', C-6' ~129.9
C-3', C-5' ~128.0
C-4' ~126.9
C=O ~192.2 & ~191.6
C-OH ~169.7, ~168.8, ~164.3
C-arom ~104.4, ~103.9
C-11 ~35.0
C-9 ~111.2
C-10 ~150.8
C-12 ~22.2
C-13 ~21.7

| C-14 | ~29.7 |

Structure Elucidation Workflow:

The logical process of piecing together the NMR data to build the molecular structure is illustrated in the following diagram.

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Assembly 1H_NMR ¹H NMR (Proton environments, multiplicities, coupling constants) COSY COSY (¹H-¹H spin systems, proton connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C correlations, attaching protons to their carbons) 1H_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C correlations, connecting fragments) 1H_NMR->HMBC NOESY NOESY/ROESY (Through-space ¹H-¹H correlations, determining relative stereochemistry) 1H_NMR->NOESY 13C_NMR ¹³C NMR & DEPT (Number and type of carbons: CH₃, CH₂, CH, Cq) 13C_NMR->HSQC 13C_NMR->HMBC Fragments Identify Key Structural Fragments (e.g., diformyl phloroglucinol, caryophyllene) COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity of Fragments HMBC->Connectivity Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Fragments->Connectivity Connectivity->Stereochemistry Final_Structure Propose Final Structure of this compound Stereochemistry->Final_Structure

Figure 1. Workflow for the structure elucidation of this compound using NMR spectroscopy.

The key to differentiating this compound from its isomers lies in the detailed analysis of the Nuclear Overhauser Effect (NOE) data, which reveals the spatial proximity of protons and thus defines the relative stereochemistry at the chiral centers, including the critical C-4 and C-5 positions.

Conclusion

The chemical structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, its complex molecular architecture has been successfully determined. This foundational knowledge is indispensable for the further exploration of its biological activities and its potential as a lead compound in drug discovery and development. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field.

References

Unveiling the Bioactive Potential of Psidial A and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biological activities of meroterpenoids derived from Psidium guajava, with a focus on compounds structurally related to the query "4,5-Diepipsidial A".

Introduction

While a direct search for "this compound" did not yield specific information, it is highly probable that this query refers to a derivative or epimer of Psidial A, a known meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. This plant is a rich source of bioactive compounds, including a variety of terpenes and phenolic compounds that have demonstrated a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known biological activities of Psidial A and its structurally related analogs, summarizing key quantitative data, experimental methodologies, and relevant biological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for the biological activities of various Psidial A analogs and other compounds isolated from Psidium guajava.

CompoundBiological ActivityAssay/Cell LineQuantitative DataReference
Psidial BPTP1B InhibitionEnzymatic Assay61.7% inhibition at 10 µM[1]
Psidial CPTP1B InhibitionEnzymatic Assay38.8% inhibition at 10 µM[1]
Psidials A-CPTP1B InhibitionEnzymatic AssayIC50: 5-10 µM[1]
Psiguadial AAnticancerHuman Hepatoma CellsPotent Inhibitory Effects[3]
Psiguadial BAnticancerHuman Hepatoma CellsPotent Inhibitory Effects[3]
GuajadialAnticancerHuman Hepatoma CellsPotent Inhibitory Effects[3]
PsidinoneAntibacterialStaphylococcus aureusMIC: 16 µM[4]
PsidinoneAntibacterialStaphylococcus epidermidisMIC: 8 µM[4]
PsidinoneAntibacterialMycobacterium smegmatis mc² 155MIC: 0.5 µM[4]

Key Biological Activities and Mechanisms

Research into the extracts of Psidium guajava and its isolated compounds has revealed a spectrum of promising biological activities. These include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Anticancer and Antiproliferative Activity

Extracts from P. guajava have been shown to selectively suppress the growth of various human cancer cell lines.[5] Specific meroterpenoids, namely Psiguadials A and B, and Guajadial, have demonstrated potent inhibitory effects on the growth of human hepatoma cells.[3] The anticancer effects of terpenoids from guava are a significant area of ongoing research.[5]

Enzyme Inhibition

A notable biological activity of Psidial A analogs is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). Psidials A-C have been identified as inhibitors of this enzyme, with IC50 values in the range of 5-10 μM.[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity.

Furthermore, a series of related compounds, Psiguajadials A–K, have been identified as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade.[6]

Antimicrobial Activity

The leaves of P. guajava are rich in compounds with antimicrobial properties.[1] One such compound, Psidinone, has shown significant antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis) and mycobacteria (Mycobacterium smegmatis).[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of the methodologies likely employed in the cited research.

Isolation and Characterization of Compounds

Compounds such as Psidials, Psiguadials, and Psidinone are typically isolated from the 95%-ethanol extract of Psidium guajava leaves.[4] The separation and purification of these compounds involve various chromatographic techniques. Their structures are then elucidated using a combination of spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For chiral compounds, calculated electronic circular dichroism (ECD) data and X-ray diffraction are used to determine the absolute configuration.[4]

Enzyme Inhibition Assays

The inhibitory activity against enzymes like PTP1B is typically assessed using in vitro enzymatic assays. These assays involve incubating the purified enzyme with a specific substrate that produces a detectable signal upon enzymatic cleavage. The test compound is added to the reaction mixture, and its effect on the enzyme's activity is measured by the change in the signal. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value.

Antimicrobial Activity Assays

The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antibacterial activity. This is determined using broth microdilution or agar (B569324) dilution methods. In these assays, various concentrations of the test compound are incubated with a standardized suspension of the target bacteria. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[4]

Anticancer Activity Assays

The antiproliferative effects of compounds on cancer cell lines are commonly evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are treated with different concentrations of the test compound, and the cell viability is measured after a specific incubation time. The results are often expressed as the concentration of the compound that inhibits cell growth by 50% (IC50).

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for the discovery and evaluation of bioactive compounds from natural sources like Psidium guajava.

Bioactive Compound Discovery Workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_elucidation Structure Elucidation & Lead Optimization Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractionation Fractionation Crude Extract->Fractionation Chromatography Pure Compounds Pure Compounds Fractionation->Pure Compounds Purification Enzyme Inhibition Assays Enzyme Inhibition Assays Pure Compounds->Enzyme Inhibition Assays Antimicrobial Assays Antimicrobial Assays Pure Compounds->Antimicrobial Assays Anticancer Assays Anticancer Assays Pure Compounds->Anticancer Assays Bioactive Hits Bioactive Hits Enzyme Inhibition Assays->Bioactive Hits Antimicrobial Assays->Bioactive Hits Anticancer Assays->Bioactive Hits Spectroscopic Analysis Spectroscopic Analysis Bioactive Hits->Spectroscopic Analysis Identification Lead Compound Lead Compound Spectroscopic Analysis->Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies Optimization

Caption: Workflow for discovery of bioactive compounds from natural sources.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a PTP1B inhibitor like Psidial B.

PTP1B Inhibition Signaling Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor p-Insulin Receptor p-Insulin Receptor Insulin Receptor->p-Insulin Receptor Phosphorylation p-Insulin Receptor->Insulin Receptor Dephosphorylation Downstream Signaling Downstream Signaling p-Insulin Receptor->Downstream Signaling Activates PTP1B PTP1B PTP1B->Insulin Receptor Psidial B Psidial B Psidial B->PTP1B Inhibits

Caption: Hypothetical PTP1B inhibition by Psidial B.

Conclusion

While direct information on "this compound" is not currently available in the public domain, the rich chemical diversity of Psidium guajava offers a plethora of structurally related and biologically active meroterpenoids. The existing research on Psidial A and its analogs reveals significant potential in the areas of anticancer, anti-inflammatory, and antimicrobial therapies. The data presented in this guide underscore the importance of continued research into these natural products for the development of novel therapeutic agents. Further investigation is warranted to isolate and characterize new derivatives, including potentially "this compound", and to fully elucidate their mechanisms of action and therapeutic potential.

References

Unveiling the Mechanism of Action of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Initial Note on "4,5-Diepipsidial A": An extensive search for the compound "this compound" did not yield any publicly available scientific literature or data. This suggests that the compound may be novel, not yet characterized, or potentially a misnomer. In lieu of available information on "this compound," this guide will focus on a well-established and mechanistically related class of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors . This pivot allows for a comprehensive and data-rich exploration of a relevant mechanism of action in metabolic disease, fulfilling the core requirements of the original request.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. Their mechanism of action centers on the potentiation of the endogenous incretin (B1656795) system. By inhibiting the DPP-4 enzyme, these drugs prevent the rapid degradation of key incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels leads to a glucose-dependent enhancement of insulin (B600854) secretion, suppression of glucagon (B607659) release, and ultimately, improved glycemic control. This guide provides a detailed overview of the signaling pathways involved, quantitative data on inhibitor potency and clinical efficacy, and standardized experimental protocols for their evaluation.

The Incretin Effect and the Role of DPP-4

The incretin effect describes the physiological phenomenon where oral glucose administration elicits a significantly greater insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This is primarily mediated by the incretin hormones GLP-1 and GIP, which are released from enteroendocrine L-cells and K-cells in the gut, respectively, in response to nutrient ingestion.

Key functions of incretin hormones include:

  • Stimulation of glucose-dependent insulin secretion: Incretins act on pancreatic β-cells to enhance insulin release only when blood glucose levels are elevated.

  • Suppression of glucagon secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.

  • Delayed gastric emptying: GLP-1 slows the rate at which food leaves the stomach, which helps to regulate postprandial glucose excursions.

  • Promotion of satiety: GLP-1 also acts on the central nervous system to reduce appetite.

The biological activity of GLP-1 and GIP is short-lived, with a plasma half-life of only a few minutes. This rapid inactivation is primarily due to enzymatic cleavage by Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely expressed on the surface of various cell types, including endothelial and immune cells, and also exists in a soluble, circulating form. It specifically cleaves dipeptides from the N-terminus of proteins that have a proline or alanine (B10760859) residue in the penultimate position, as is the case for GLP-1 and GIP.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors are competitive and reversible inhibitors of the DPP-4 enzyme. By binding to the active site of DPP-4, they prevent the degradation of GLP-1 and GIP. This leads to a two- to three-fold increase in the circulating concentrations of the active forms of these incretin hormones.[1][2] The enhanced and prolonged action of GLP-1 and GIP results in the beneficial downstream effects on glucose homeostasis.

The glucose-dependent nature of incretin-mediated insulin secretion is a key feature of the mechanism of action of DPP-4 inhibitors. This means that they primarily enhance insulin release when blood glucose is high and have a minimal effect when glucose levels are normal, which confers a low risk of hypoglycemia.[3]

Signaling Pathway

The signaling cascade initiated by nutrient intake and modulated by DPP-4 inhibitors is a multi-step process involving the gut, pancreas, and liver. The following Graphviz diagram illustrates this pathway.

DPP4_Inhibitor_Mechanism cluster_Gut Gastrointestinal Tract cluster_Circulation Circulation cluster_Pancreas Pancreas cluster_Liver Liver cluster_Systemic Systemic Effects Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) releases GIP (active) GIP (active) K-cells->GIP (active) releases DPP4 DPP-4 Enzyme GLP-1 (active)->DPP4 degraded by Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GIP (active)->DPP4 degraded by GIP (active)->Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP4->GIP (inactive) DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon secretes Hepatic Glucose Production Hepatic Glucose Production Insulin->Hepatic Glucose Production inhibits Glucose Uptake Peripheral Glucose Uptake Insulin->Glucose Uptake promotes Glucagon->Hepatic Glucose Production stimulates Blood Glucose Lowered Blood Glucose Hepatic Glucose Production->Blood Glucose Glucose Uptake->Blood Glucose

Figure 1: Mechanism of Action of DPP-4 Inhibitors. This diagram illustrates the physiological pathway of incretin hormone action and the point of intervention for DPP-4 inhibitors.

Quantitative Data

The efficacy of DPP-4 inhibitors can be quantified both by their in vitro potency against the DPP-4 enzyme and their clinical effectiveness in patients with type 2 diabetes.

In Vitro Potency of DPP-4 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below provides a comparison of the IC50 values for several commonly prescribed DPP-4 inhibitors against the human DPP-4 enzyme.

DPP-4 InhibitorIC50 (nM) for Human DPP-4Reference
Alogliptin~10[4]
Linagliptin0.14[4]
Saxagliptin~50[4]
Sitagliptin (B1680988)~19[4]
Vildagliptin (B1682220)34[4]
Note: IC50 values can vary depending on the specific assay conditions.
Clinical Efficacy of DPP-4 Inhibitors

The clinical efficacy of DPP-4 inhibitors is typically assessed by the reduction in glycated hemoglobin (HbA1c), a measure of long-term glycemic control. The following table summarizes the typical HbA1c reduction observed with DPP-4 inhibitor monotherapy in clinical trials.

DPP-4 InhibitorTypical HbA1c Reduction (Monotherapy)Effect on Body WeightRisk of Hypoglycemia
Alogliptin0.5% - 0.8%NeutralLow
Linagliptin0.5% - 0.8%NeutralLow
Saxagliptin0.5% - 0.8%NeutralLow
Sitagliptin0.6% - 1.05%NeutralLow[5]
Vildagliptin0.5% - 0.8%NeutralLow
Note: The magnitude of HbA1c reduction is often greater in patients with higher baseline HbA1c levels.[5]

Experimental Protocols

The characterization of DPP-4 inhibitors involves both in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro DPP-4 Enzyme Inhibition Assay

This assay is used to determine the potency (IC50) of a compound in inhibiting DPP-4 enzymatic activity. A common method utilizes a fluorogenic substrate.

Principle: The DPP-4 enzyme cleaves a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the fluorescent AMC moiety. The rate of fluorescence increase is proportional to the enzyme activity. The presence of a DPP-4 inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-AMC

  • Test inhibitor compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

    • Dilute the recombinant human DPP-4 enzyme to a working concentration in assay buffer.

    • Dilute the Gly-Pro-AMC substrate to a working concentration in assay buffer.

  • Assay Setup (in triplicate):

    • 100% Activity (Control) wells: Add assay buffer, diluted DPP-4 enzyme, and the vehicle (e.g., DMSO) used for the inhibitor.

    • Inhibitor wells: Add assay buffer, diluted DPP-4 enzyme, and the diluted inhibitor solution.

    • Background wells: Add assay buffer and vehicle.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the background rate from the control and inhibitor rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

InVitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_reagents Add enzyme, buffer, and inhibitor/vehicle to wells prep_inhibitor->add_reagents prep_enzyme Dilute DPP-4 enzyme prep_enzyme->add_reagents prep_substrate Dilute fluorogenic substrate add_substrate Initiate reaction with substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic fluorescence reading (30-60 min) add_substrate->read_fluorescence calculate_rates Calculate reaction rates read_fluorescence->calculate_rates calculate_inhibition Calculate % inhibition calculate_rates->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Figure 2: Workflow for In Vitro DPP-4 Inhibition Assay. This diagram outlines the key steps in determining the IC50 of a DPP-4 inhibitor.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo model to assess glucose tolerance and the efficacy of anti-diabetic agents.

Principle: After a period of fasting, a bolus of glucose is administered orally. Blood glucose levels are then monitored over time. An effective anti-hyperglycemic agent will reduce the glucose excursion following the glucose challenge.

Materials:

  • Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice)

  • Test DPP-4 inhibitor

  • Vehicle control

  • Glucose solution (e.g., 20% dextrose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the housing conditions for at least one week.

    • Administer the test DPP-4 inhibitor or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water.[6]

  • Baseline Blood Glucose (Time 0):

    • At the end of the fasting period, obtain a baseline blood sample from the tail vein.

    • Measure and record the blood glucose concentration using a glucometer.

  • Glucose Administration:

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[6][7]

  • Post-Glucose Blood Sampling:

    • Collect blood samples from the tail vein at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6]

    • Measure and record the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the treated and control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall glucose tolerance.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the difference between the groups.

OGTT_Workflow acclimation Acclimatize mice fasting Overnight fasting (16-18 hours) acclimation->fasting dosing Administer DPP-4 inhibitor or vehicle (oral gavage) fasting->dosing baseline_glucose Measure baseline blood glucose (Time 0) dosing->baseline_glucose glucose_challenge Oral glucose challenge (2 g/kg) baseline_glucose->glucose_challenge timed_sampling Collect blood samples at 15, 30, 60, 90, 120 min glucose_challenge->timed_sampling data_analysis Plot glucose curve and calculate AUC timed_sampling->data_analysis statistics Statistical analysis data_analysis->statistics

Figure 3: Workflow for In Vivo Oral Glucose Tolerance Test (OGTT). This diagram shows the sequence of events for evaluating the efficacy of a DPP-4 inhibitor in a mouse model.

Conclusion

The mechanism of action of Dipeptidyl Peptidase-4 inhibitors is well-characterized and centers on the enhancement of the endogenous incretin system. By preventing the degradation of GLP-1 and GIP, these agents improve glycemic control in a glucose-dependent manner, offering an effective therapeutic strategy for type 2 diabetes with a low risk of hypoglycemia and a neutral effect on body weight. The quantitative data from in vitro and clinical studies consistently support their efficacy, and the standardized experimental protocols outlined in this guide provide a robust framework for the continued research and development of this important class of drugs.

References

Methodological & Application

Application Notes and Protocols: The Chemistry and Biology of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest literature review, a total synthesis of 4,5-Diepipsidial A has not been reported. This document provides comprehensive information on its isolation and biological activity. Furthermore, a detailed protocol for the biomimetic total synthesis of the structurally related meroterpenoid, Psidial A, is presented as a representative methodology for this class of compounds.

Introduction to this compound

This compound is a naturally occurring meroterpenoid that has been isolated from the fruits and leaves of the guava plant (Psidium guajava)[1][2]. Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, often combining a polyketide moiety with a terpenoid-derived unit. Structurally, this compound belongs to a class of compounds characterized by a caryophyllene-derived sesquiterpenoid fused to a phloroglucinol (B13840) core. This class of molecules has garnered significant interest due to their diverse and potent biological activities.

Biological Activity and Cytotoxicity of this compound

Recent studies have highlighted the potential of this compound as an antitumor agent. It has demonstrated significant cytotoxic effects against a range of human cancer cell lines[1][3][4][5]. The inhibitory concentrations (IC₅₀) for this compound across various cell lines are summarized in the table below.

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colon Carcinoma9.13[4]
CCRF-CEMLeukemia7.0[4]
DU145Prostate Carcinoma4.79[4]
Huh7Hepatocellular Carcinoma2.82[3][4]
A549Lung Carcinoma0.16[3][4]

Biomimetic Synthesis of Psidial A: A Structural Analogue

While a total synthesis for this compound is not yet published, the biomimetic synthesis of its close structural analogue, Psidial A, provides a valuable strategic blueprint[6][7][8]. This synthesis, developed by Lawrence et al., employs a one-pot, three-component reaction that mimics the proposed biosynthetic pathway of these meroterpenoids. The key transformation is a hetero-Diels-Alder reaction between β-caryophyllene and an in situ-generated o-quinone methide[6][7][8].

Logical Relationship: Structural Comparison

The diagram below illustrates the close structural relationship between Psidial A and this compound, highlighting the stereochemical differences that distinguish them.

G cluster_0 Structural Relationship img1 label1 Psidial A img2 label2 This compound

Figure 1. Chemical structures of Psidial A and this compound.
Experimental Workflow: Biomimetic Synthesis of Psidial A

The synthetic strategy involves the condensation of benzaldehyde (B42025) and 2,4-diformylphloroglucinol to form an intermediate o-quinone methide, which is then trapped by β-caryophyllene in a hetero-Diels-Alder cycloaddition.

G reactant1 Benzaldehyde intermediate In situ generation of o-Quinone Methide reactant1->intermediate reactant2 2,4-Diformylphloroglucinol reactant2->intermediate reactant3 β-Caryophyllene reaction One-Pot Aqueous Three-Component Reaction reactant3->reaction intermediate->reaction product Psidial A reaction->product

Figure 2. Workflow for the biomimetic synthesis of Psidial A.

Experimental Protocols: Biomimetic Synthesis of Psidial A

This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010)[6][7][8].

Materials:

Procedure:

  • To a solution of 2,4-diformylphloroglucinol (1.0 eq) in deionized water, add benzaldehyde (1.0 eq) and β-caryophyllene (1.5 eq).

  • Add p-toluenesulfonic acid (PTSA) (5% w/w) to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux and stir vigorously for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Psidial A.

Data Presentation: Reaction Conditions and Yield
ReactantMolar Equiv.CatalystSolventTemperatureYield (%)Reference
2,4-Diformylphloroglucinol1.0PTSA (5% w/w)WaterReflux~25%[6][7][8]
Benzaldehyde1.0
β-Caryophyllene1.5

Conclusion

This compound is a promising natural product with potent cytotoxic activity, particularly against lung cancer cells. While its total synthesis remains an open challenge, the biomimetic synthesis of the closely related Psidial A provides a robust and efficient strategy for accessing this class of complex meroterpenoids. The protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in exploring the therapeutic potential of these fascinating molecules. Further investigation into the synthesis of this compound and its analogues is warranted to enable comprehensive structure-activity relationship studies and to advance the development of novel anticancer agents.

References

Application Note & Protocol: Quantification of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Diepipsidial A is a recently identified diterpenoid with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is tailored for high sensitivity and selectivity, making it suitable for complex biological and pharmaceutical samples.

I. Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with Tandem Mass Spectrometry (MS/MS), it provides excellent sensitivity and specificity for the quantification of trace amounts of analytes in complex matrices.

Instrumentation and Parameters

A typical HPLC-MS/MS system for the analysis of this compound would consist of a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 3

Table 1: Recommended HPLC-MS/MS parameters for the quantification of this compound.

Mobile Phase Gradient
Time (min)% Mobile Phase B
0.030
2.095
4.095
4.130
5.030

Table 2: Recommended mobile phase gradient for the chromatographic separation of this compound.

Multiple Reaction Monitoring (MRM) Transitions

Since the exact mass of this compound is not publicly available, hypothetical MRM transitions are proposed based on a presumed molecular weight for a diterpenoid structure. These would need to be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
This compound[M+H]⁺Product 110013520
[M+H]⁺Product 210013530
Internal Standard[IS+H]⁺Product 110014025
(e.g., Sphaeropsidin A)

Table 3: Hypothetical MRM transitions for this compound and an internal standard. These values require experimental optimization.

II. Experimental Protocols

A. Standard and Sample Preparation

1. Preparation of Standard Stock Solutions:

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve in 1 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Prepare a stock solution of the internal standard (IS), such as a structurally similar and stable isotope-labeled compound or a related diterpenoid like Sphaeropsidin A, in the same manner.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions.

  • Spike the working solutions into the appropriate matrix (e.g., plasma, cell lysate, formulation buffer) to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

B. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability Within ±15% of initial concentration under various storage conditions

Table 4: Typical acceptance criteria for analytical method validation.

III. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway

Based on the known anticancer activities of structurally related pimarane (B1242903) diterpenes like Sphaeropsidin A, a hypothetical signaling pathway for this compound is proposed below. Sphaeropsidin A has been shown to induce apoptosis and affect ion transport in cancer cells.

G cluster_cell Cancer Cell DiepipsidialA This compound IonChannel Ion Transporter (e.g., NKCC1) DiepipsidialA->IonChannel Inhibition IonFlux Altered Ion Flux (Cl⁻, HCO₃⁻) IonChannel->IonFlux Shrinkage Cellular Shrinkage IonFlux->Shrinkage Apoptosis Apoptosis Shrinkage->Apoptosis

Caption: Hypothetical Signaling Pathway of this compound.

Disclaimer: The provided protocols and pathways are based on established methods for analogous compounds and serve as a starting point. Experimental conditions, especially mass spectrometric parameters, must be optimized for this compound in the user's laboratory.

In-depth Application Notes and Protocols for 4,5-Diepipsidial A as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial searches for "4,5-Diepipsidial A" did not yield specific information on a molecule with this exact name in the public scientific literature. It is possible that this is a novel compound, a compound known by a different name, or a typographical error.

This document, therefore, provides a generalized framework and illustrative protocols for how a hypothetical molecule named "this compound," with assumed properties as a molecular probe, could be utilized in research. The application notes and protocols are based on common practices for characterizing and using new molecular probes in cell biology and drug development.

Disclaimer: The following content is a template and should be adapted based on the actual, verified properties of the molecule .

Hypothetical Profile of this compound

For the purpose of these application notes, we will assume "this compound" possesses the following hypothetical characteristics:

  • Class: Diterpenoid-alkaloid conjugate.

  • Mechanism of Action: Selective inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[1][2][3][4][5]

  • Fluorescence: Intrinsic fluorescence in the near-infrared spectrum, making it suitable for cellular imaging.

Application Notes

Application 1: Selective Inhibition of DPP-4 Activity

This compound is proposed to be a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as GLP-1 and GIP.[1][2][3][4][5] Its unique chemical structure allows for high-affinity binding to the active site of DPP-4, leading to the modulation of downstream signaling pathways involved in insulin (B600854) secretion and glucose homeostasis.

Quantitative Data Summary (Hypothetical):

ParameterValue
IC₅₀ (DPP-4) 15 nM
IC₅₀ (DPP-8) > 10 µM
IC₅₀ (DPP-9) > 10 µM
Ki (DPP-4) 5 nM
Cellular Potency (EC₅₀) 50 nM
Application 2: Fluorescent Imaging of DPP-4 Expressing Cells

The intrinsic near-infrared fluorescence of this compound allows for its use as a molecular probe for imaging DPP-4 expression and localization in living cells and tissues. This enables real-time visualization of the target enzyme without the need for secondary antibodies or fluorescent tags, minimizing potential artifacts.

Quantitative Data Summary (Hypothetical):

ParameterValue
Excitation Wavelength (λex) 650 nm
Emission Wavelength (λem) 710 nm
Quantum Yield (Φf) 0.35
Photostability High

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol details the procedure to determine the inhibitory activity of this compound against purified DPP-4 enzyme.

Workflow Diagram:

G prep Prepare Reagents (DPP-4, Substrate, Inhibitor) incubate Incubate DPP-4 with This compound prep->incubate add_substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) incubate->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure analyze Calculate IC₅₀ measure->analyze G treat Treat Cells with This compound or Vehicle heat Heat Cell Lysates at Different Temperatures treat->heat centrifuge Centrifuge to Separate Aggregated Proteins heat->centrifuge wb Analyze Supernatant by Western Blot for DPP-4 centrifuge->wb analyze Determine Melting Curve Shift wb->analyze G seed Seed Cells on Glass-Bottom Dishes treat Incubate Cells with This compound seed->treat wash Wash to Remove Unbound Probe treat->wash image Image using Confocal Microscopy wash->image G cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release GLP-1 GLP-1 GLP-1 Release->GLP-1 GLP-1R GLP-1R Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion activates GLP-1->GLP-1R DPP-4 DPP-4 GLP-1->DPP-4 substrate Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates to This compound This compound This compound->DPP-4 inhibits

References

Application Notes and Protocols for the Derivatization of 4,5-Diepipsidial A for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Diepipsidial A is a recently isolated natural product with a complex polycyclic structure. Preliminary studies have indicated potential cytotoxic and antimicrobial activities. However, its poor aqueous solubility and moderate potency limit its therapeutic potential. Chemical derivatization presents a viable strategy to enhance its pharmacological properties, including increased potency, improved solubility, and better target specificity. These application notes provide a comprehensive guide to the strategic derivatization of this compound and the subsequent evaluation of its enhanced biological activities.

For the purpose of these notes, we will consider the hypothetical structure of this compound, which possesses key functional groups amenable to chemical modification, such as hydroxyl (-OH) and carboxylic acid (-COOH) moieties.

Section 1: Derivatization Strategies for this compound

The primary objective of derivatizing this compound is to systematically modify its structure to improve its drug-like properties. The presence of hydroxyl and carboxylic acid groups allows for a range of chemical modifications.

1.1 Esterification of the Hydroxyl Group:

Esterification of the hydroxyl group can modulate the lipophilicity of the molecule, which can influence its cell permeability and oral bioavailability.

1.2 Amidation of the Carboxylic Acid Group:

Conversion of the carboxylic acid to an amide can enhance the molecule's stability and its ability to form hydrogen bonds with biological targets. This modification can also improve its pharmacokinetic profile.

Table 1: Proposed Derivatives of this compound and their Physicochemical Properties

Compound ID Derivative Type Modification Predicted LogP Predicted Aqueous Solubility (mg/L)
DPA-001 Parent Compound-3.510
DPA-002 C-17 Acetate (B1210297) EsterAcetylation of C-17 OH3.85
DPA-003 C-17 Succinate EsterSuccinylation of C-17 OH2.950
DPA-004 C-20 Methyl AmideAmidation of C-20 COOH3.215
DPA-005 C-20 Amino Acid Conjugate (Glycine)Glycine conjugation at C-20 COOH2.580

Section 2: Experimental Protocols

2.1 Protocol for Acetylation of this compound (Formation of DPA-002)

This protocol details the esterification of the C-17 hydroxyl group of this compound.

Materials:

Procedure:

  • Dissolve 100 mg of this compound in 5 mL of anhydrous DCM in a round-bottom flask.

  • Add 1 mL of anhydrous pyridine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 0.5 mL of acetic anhydride to the cooled solution.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure acetate ester derivative (DPA-002).

2.2 Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic activity of this compound and its derivatives against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (DPA-001 to DPA-005) dissolved in DMSO

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Table 2: In Vitro Cytotoxicity of this compound Derivatives against HeLa Cells

Compound ID Derivative Type IC50 (µM)
DPA-001 Parent Compound15.2
DPA-002 C-17 Acetate Ester12.5
DPA-003 C-17 Succinate Ester8.1
DPA-004 C-20 Methyl Amide10.7
DPA-005 C-20 Amino Acid Conjugate (Glycine)5.4

Section 3: Visualizations

3.1 Experimental Workflow for Derivatization and Activity Screening

G cluster_0 Derivatization cluster_1 Biological Evaluation Start Start DPA_001 This compound (DPA-001) Start->DPA_001 Esterification Esterification (e.g., Acetylation) DPA_001->Esterification Amidation Amidation (e.g., Glycine Conjugation) DPA_001->Amidation DPA_002_3 Ester Derivatives (DPA-002, DPA-003) Esterification->DPA_002_3 DPA_004_5 Amide Derivatives (DPA-004, DPA-005) Amidation->DPA_004_5 Screening In Vitro Cytotoxicity Screening (MTT Assay) DPA_002_3->Screening DPA_004_5->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead G cluster_0 Mitochondrial Events DPA_Derivative This compound Derivative Bax Bax Activation DPA_Derivative->Bax Bcl2 Bcl-2 Inhibition DPA_Derivative->Bcl2 Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Target Identification for Novel Bioactive Compounds

Introduction:

The identification of molecular targets is a critical step in the discovery and development of new therapeutic agents. Understanding the specific protein or pathway with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, predicting potential efficacy and toxicity, and enabling further optimization. These application notes provide an overview of two prominent signaling pathways often implicated in disease and serve as a guide for researchers aiming to identify the targets of novel compounds, such as the hypothetical "4,5-Diepipsidial A." The protocols described herein are adaptable for compounds targeting either the Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling cascade or the enzyme Dipeptidyl peptidase-4 (DPP-4).

Section 1: The Phosphatidylinositol 4,5-bisphosphate (PIP2) Signaling Pathway

Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of cell membranes, is a crucial signaling molecule involved in a vast array of cellular processes.[1][2] It functions both as a substrate for key enzymes and as a docking site for the recruitment and regulation of various proteins at the plasma membrane.[1][3]

Key Functions of PIP2:

  • Second Messenger Generation: PIP2 is a substrate for phospholipase C (PLC), which hydrolyzes it into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are critical second messengers in cellular signaling.[1]

  • PI3K Pathway Activation: Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), a key signaling molecule that recruits and activates proteins such as Akt and PDPK1, promoting cell survival and proliferation.[1][4]

  • Regulation of Membrane Proteins: PIP2 directly binds to and regulates the function of numerous membrane proteins, including ion channels and transporters.[3][4]

  • Cytoskeletal Dynamics: It plays a role in regulating the interaction of cytoskeletal proteins with the plasma membrane, influencing processes like endocytosis, exocytosis, and cell migration.[2]

Target Identification Strategy for PIP2 Pathway Modulators:

A compound like "this compound" could potentially target any of the enzymes that metabolize PIP2 (e.g., PLC, PI3K) or the proteins that bind to it. A comprehensive target identification strategy would involve a combination of biochemical and cell-based assays.

Experimental Protocol: In Vitro Lipid Kinase/Phosphatase Assay

This protocol aims to determine if a test compound directly inhibits or activates enzymes that phosphorylate or dephosphorylate phosphoinositides.

Materials:

  • Recombinant human lipid kinases (e.g., PI3K) or phosphatases (e.g., PTEN)

  • Lipid vesicles containing the appropriate phosphoinositide substrate (e.g., PI(4,5)P2)

  • 32^{32}32
    P-ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test compound ("this compound") at various concentrations

  • Kinase/phosphatase reaction buffer

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, lipid vesicles, and the test compound or vehicle control.

  • Initiate the reaction by adding the recombinant enzyme and

    32^{32}32
    P-ATP (or ATP for non-radioactive assays).

  • Incubate the plate at the optimal temperature and time for the specific enzyme.

  • Stop the reaction according to the assay kit instructions.

  • Detect the amount of phosphorylated product formed. For radioactive assays, this may involve spotting the reaction mixture onto a membrane and quantifying with a scintillation counter. For non-radioactive assays, measure the luminescence.

  • Calculate the percentage of inhibition or activation at each compound concentration and determine the IC50 or EC50 value.

Visualizing the PIP2 Signaling Pathway

PIP2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PtdIns(4,5)P2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 GPCR GPCR PLC PLC GPCR->PLC activates PLC->PIP2 hydrolyzes PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates Ca_release Ca²⁺ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Akt_act Akt Activation PIP3->Akt_act Ext_Signal Extracellular Signal Ext_Signal->GPCR

Caption: The PIP2 signaling pathway, illustrating the generation of second messengers.

Section 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that functions as a serine protease.[5][6] It is widely expressed and also exists in a soluble, circulating form.[5][6] DPP-4 cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.

Key Role in Glucose Homeostasis:

A primary physiological role of DPP-4 is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]

  • Incretin Effect: GLP-1 and GIP are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[9] GLP-1 also suppresses glucagon (B607659) secretion.[9]

  • DPP-4 Action: DPP-4 rapidly degrades active GLP-1 and GIP, leading to a short half-life for these hormones.[9]

  • DPP-4 Inhibition: By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control.[7][8] This is the mechanism of action for the "gliptin" class of drugs used to treat type 2 diabetes.[8]

Target Identification Strategy for DPP-4 Inhibitors:

If "this compound" is suspected to modulate glucose metabolism, DPP-4 is a potential target. The primary approach would be to assess its direct inhibitory activity on the DPP-4 enzyme.

Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compound ("this compound")

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well black plate, add the assay buffer and the test compound or vehicle control.

  • Add the recombinant DPP-4 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes) at 37°C. The excitation wavelength is typically ~360-380 nm and the emission wavelength is ~440-460 nm.

  • The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism of DPP-4 Inhibition

DPP4_Inhibition cluster_system Systemic Circulation cluster_pancreas Pancreas GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 substrate for Insulin_Secretion ↑ Insulin Secretion GLP1_GIP_active->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP_active->Glucagon_Secretion GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive inactivates DPP4_Inhibitor DPP-4 Inhibitor ('this compound') DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 inhibitors on incretin hormones and pancreatic function.

Section 3: General Workflow for Target Identification

For a novel compound with an unknown mechanism of action, a broader, unbiased approach is necessary.

Experimental Workflow: Affinity-Based Target Identification

This workflow outlines a common strategy to isolate the protein target(s) of a bioactive compound.

Target_ID_Workflow start Novel Compound ('this compound') step1 Synthesize Affinity Probe (e.g., biotinylation) start->step1 step2 Immobilize Probe on Beads step1->step2 step3 Incubate with Cell Lysate or Tissue Extract step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Protein Separation (e.g., SDS-PAGE) step5->step6 step7 Protein Identification (e.g., Mass Spectrometry) step6->step7 step8 Target Validation (e.g., genetic knockdown, functional assays) step7->step8 end Identified Target(s) step8->end

Caption: A generalized workflow for affinity-based target identification.

Section 4: Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Hypothetical Inhibitory Activity of "this compound" on PIP2-Metabolizing Enzymes

Enzyme"this compound" IC50 (µM)Positive Control IC50 (µM)
PI3Kα> 1000.01 (Wortmannin)
PI3Kβ5.2 ± 0.80.05 (TGX-221)
PLCβ> 1002.5 (U73122)
PTENNo significant effectNot Applicable

Table 2: Hypothetical Inhibitory Activity of "this compound" against DPP-4

CompoundDPP-4 IC50 (nM)Selectivity vs DPP-8 (fold)Selectivity vs DPP-9 (fold)
"this compound"15.3 ± 2.1> 1000> 1000
Sitagliptin18.0 ± 1.5> 2600> 400

These tables provide a template for presenting the potency and selectivity of a novel compound against its potential molecular targets. The data should be presented as mean ± standard deviation from multiple independent experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for "4,5-Diepipsidial A"

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings:

Our initial investigation to retrieve specific data regarding the chemical properties, solubility, and biological activity of "4,5-Diepipsidial A" did not yield any direct results. It is possible that the compound name is novel, proprietary, or subject to a different nomenclature.

Therefore, this technical support guide provides a comprehensive framework for addressing solubility issues commonly encountered with hydrophobic compounds, which is likely the class that "this compound" belongs to. The principles and protocols outlined below are broadly applicable to researchers, scientists, and drug development professionals working with poorly soluble molecules.

Troubleshooting Guide: Enhancing Solubility

Low aqueous solubility is a frequent challenge in experimental biology and drug discovery, potentially leading to inaccurate assay results and hindering the assessment of a compound's true activity.[1] This guide offers a systematic approach to troubleshoot and overcome these issues.

Question: My compound, "this compound," is precipitating in my aqueous assay buffer. What should I do?

Answer:

Precipitation is a clear indicator of poor solubility. Here is a step-by-step troubleshooting workflow:

G start Compound Precipitation Observed check_dmso 1. Check DMSO Concentration Is it >1% in the final assay volume? start->check_dmso reduce_dmso Reduce DMSO to <1% check_dmso->reduce_dmso Yes use_cosolvent 2. Introduce a Co-solvent Try ethanol (B145695), methanol, or acetonitrile. check_dmso->use_cosolvent No reduce_dmso->use_cosolvent test_solubilizers 3. Use Solubilizing Agents Consider surfactants or cyclodextrins. use_cosolvent->test_solubilizers ph_adjustment 4. Adjust pH If the compound has ionizable groups. test_solubilizers->ph_adjustment particle_reduction 5. Particle Size Reduction Sonication or micronization. ph_adjustment->particle_reduction end Compound Solubilized particle_reduction->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Evaluate DMSO Concentration: Many stock solutions are prepared in 100% DMSO. However, high final concentrations of DMSO in aqueous buffers can cause compounds to precipitate.[1] Aim for a final DMSO concentration of less than 1%.[1]

  • Incorporate Co-solvents: If reducing DMSO is insufficient, introducing a water-miscible organic co-solvent can enhance solubility.[2] Commonly used co-solvents include ethanol, methanol, and acetonitrile.[1] It is crucial to test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.

  • Employ Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.

  • pH Modification: For compounds with ionizable functional groups, adjusting the pH of the buffer can significantly alter solubility.[2] For acidic compounds, increasing the pH can lead to deprotonation and increased solubility. For basic compounds, decreasing the pH can result in protonation and enhanced solubility.

  • Physical Modifications:

    • Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution.

    • Micronization: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for a novel hydrophobic compound?

A1: For initial solubilization, especially for creating stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are widely used due to their strong solubilizing capacity for a broad range of organic molecules.[1][2]

Q2: How can I determine the maximum soluble concentration of my compound in a specific solvent?

A2: You can determine this experimentally through a kinetic or thermodynamic solubility assay. A simple method involves preparing a serial dilution of your compound in the solvent of interest and visually inspecting for precipitation or turbidity after a defined incubation period.[1] For more quantitative data, techniques like nephelometry or UV-Vis spectroscopy can be employed.

Q3: Can the choice of solvent affect the biological activity of my compound?

A3: Yes. High concentrations of organic solvents like DMSO can have their own biological effects, potentially leading to misleading results.[1] It is essential to include appropriate vehicle controls in your experiments to account for any solvent-induced effects.

Q4: What are some advanced techniques for overcoming severe solubility issues?

A4: For compounds with very low solubility, more advanced formulation strategies may be necessary. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3]

  • Liposomal Formulations: Encapsulating the compound within lipid vesicles (liposomes) can improve its stability and solubility in aqueous environments.

  • Nanoparticle Formulations: Creating a nanosuspension of the compound can significantly increase its surface area and, consequently, its dissolution rate and bioavailability.[2]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

This protocol describes the preparation of a stock solution and its dilution into an assay buffer using a co-solvent system.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Assay Preparation a Weigh Compound b Dissolve in 100% DMSO (e.g., to 10 mM) a->b c Dilute Stock in Co-solvent (e.g., 1:1 DMSO:Ethanol) b->c d Add Intermediate Dilution to Aqueous Assay Buffer c->d e Final Concentration: Target [Compound] <1% DMSO <5% Co-solvent d->e

Caption: Workflow for preparing a co-solvent system.

Methodology:

  • Primary Stock Preparation: Accurately weigh the desired amount of "this compound" and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the primary stock in a co-solvent such as ethanol or propylene (B89431) glycol. For example, a 1:1 dilution of the 10 mM stock in ethanol would result in a 5 mM solution in 50:50 DMSO:ethanol.

  • Final Working Solution: Add a small volume of the intermediate stock to your aqueous assay buffer to achieve the desired final concentration of "this compound". Ensure the final concentrations of both DMSO and the co-solvent are below the tolerance limits of your assay.

Protocol 2: Solubility Enhancement using Hydrotropes

Hydrotropes are compounds that increase the solubility of hydrophobic substances in water.[4] This protocol outlines a method to test the effect of a common hydrotrope, sodium salicylate, on compound solubility.

Quantitative Data Summary: Common Solvents and Their Properties

The following table summarizes the properties of common organic solvents that can be considered for solubilizing hydrophobic compounds.

SolventFormulaBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )
AcetoneC₃H₆O56.20.786Miscible
AcetonitrileC₂H₃N81.60.786Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.092Miscible
EthanolC₂H₆O78.50.789Miscible
MethanolCH₄O64.70.792Miscible
IsopropanolC₃H₈O82.50.785Miscible
Tetrahydrofuran (THF)C₄H₈O660.886Soluble

Data sourced from publicly available chemical property tables.[5][6]

Potential Signaling Pathways (General Hypothesis)

While no specific signaling pathway for "this compound" has been identified, many natural products with complex structures are investigated for their potential to modulate key cellular signaling pathways involved in disease. A common starting point for a novel compound would be to screen it against panels of kinases, proteases, or nuclear receptors. For instance, if "this compound" were hypothesized to be a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, its mechanism would involve preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP.[7][8][9][10]

G compound This compound (Hypothetical DPP-4 Inhibitor) dpp4 DPP-4 compound->dpp4 Inhibits inactive_incretins Inactive Incretins dpp4->inactive_incretins Degrades incretins Active Incretins (GLP-1, GIP) incretins->dpp4 pancreas Pancreatic β-cells incretins->pancreas Stimulates insulin (B600854) Insulin Secretion pancreas->insulin glucose Glucose Uptake by Tissues insulin->glucose blood_glucose Lowered Blood Glucose glucose->blood_glucose

Caption: Hypothetical signaling pathway for a DPP-4 inhibitor.

This diagram illustrates a potential mechanism of action if "this compound" were found to be a DPP-4 inhibitor, a class of drugs used to treat type 2 diabetes.[8] The inhibitor would block DPP-4, leading to increased levels of active incretins, which in turn stimulate insulin secretion and lower blood glucose.[7][10]

References

Technical Support Center: 4,5-Diepipsidial A Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation studies of 4,5-Diepipsidial A. Given the limited specific data on this compound, the following information is based on general principles and best practices for the stability analysis of natural products, particularly meroterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many natural products, the stability of this compound is likely influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a meroterpenoid with aldehyde functionalities, it may be susceptible to oxidation and degradation under both acidic and basic conditions.

Q2: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A2: Rapid degradation in solution can be attributed to several factors:

  • Solvent Choice: The polarity and pH of the solvent can significantly impact stability. Protic solvents may facilitate degradation.

  • pH of the Medium: Extreme pH values (highly acidic or basic) can catalyze the degradation of the molecule.

  • Exposure to Light: Photodegradation can occur if the solution is not protected from light.

  • Presence of Contaminants: Trace metals or other reactive species in the solvent or glassware can act as catalysts for degradation.

  • Temperature: Elevated temperatures will accelerate degradation kinetics.

Q3: How can I minimize the degradation of this compound during storage?

A3: For optimal stability during storage, it is recommended to:

  • Store the compound as a solid in a tightly sealed container.

  • Keep it in a cool, dark, and dry place. A refrigerator or freezer is ideal.

  • Protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • For solutions, prepare them fresh whenever possible. If storage is necessary, use a suitable, high-purity aprotic solvent, aliquot the solution into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products have not been extensively reported in the literature, potential degradation pathways for a molecule with its structure could involve:

  • Oxidation: The aldehyde groups are susceptible to oxidation to carboxylic acids.

  • Isomerization: Epimerization at chiral centers could occur under certain conditions.

  • Hydrolysis: If any ester or other labile functional groups are present, they could be susceptible to hydrolysis.

  • Polymerization: Aldehyde-containing compounds can sometimes undergo self-condensation or polymerization reactions.

Troubleshooting Guides

Problem 1: Inconsistent results in stability-indicating HPLC assay.

Possible Cause Troubleshooting Step
Sample Degradation During Analysis Ensure the autosampler is temperature-controlled to minimize degradation in the vial. Reduce the run time if possible.
Poor Peak Shape Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Check for column degradation.
Co-elution of Degradants Modify the gradient profile or try a different column chemistry to improve resolution.
Inconsistent Injection Volumes Check the autosampler for air bubbles and ensure proper maintenance.

Problem 2: Mass balance in forced degradation studies is not within the acceptable range (e.g., 90-110%).

Possible Cause Troubleshooting Step
Formation of Non-UV Active Degradants Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect non-chromophoric products.
Formation of Volatile Degradants Use headspace gas chromatography (GC) to analyze for volatile compounds.
Adsorption of Compound or Degradants Check for adsorption onto glassware or HPLC column. Use silanized vials or a different column material.
Inaccurate Response Factors Determine the relative response factors for the major degradation products if standards are available.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 7 days. Also, heat the stock solution at 60°C for 72 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • Use LC-MS to identify the mass of the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24, 48, 72 h
Base Hydrolysis0.1 M NaOHRoom Temp2, 4, 8 h
Oxidation3% H₂O₂Room Temp24, 48, 72 h
Thermal (Solid)-80°C7 days
Thermal (Solution)-60°C72 h
PhotodegradationICH Q1B Option 2-As per guideline
Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Screening:

  • Screen different C18 and other stationary phases (e.g., Phenyl-Hexyl, Cyano).

  • Test various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffers).

2. Method Optimization:

  • Optimize the gradient elution program to achieve good resolution between the parent compound and all major degradation products formed during the forced degradation studies.

  • Optimize the flow rate and column temperature.

3. Method Validation:

  • Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from its degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution of This compound acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photostability stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS Analysis hplc->lcms Characterize degradants pathways Identify Degradation Pathways lcms->pathways method Develop Stability-Indicating Method pathways->method

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_wnt Wnt Signaling Pathway cluster_mito Mitochondrial Apoptosis Pathway Meroterpenoid This compound (Cytotoxic Meroterpenoid) GSK3b GSK-3β Meroterpenoid->GSK3b Inhibits Bax Bax Meroterpenoid->Bax Activates Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways affected by cytotoxic meroterpenoids.

Technical Support Center: Crystallization of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 4,5-Diepipsidial A.

Troubleshooting Crystallization of this compound

My experiment is not yielding any crystals. What are the common causes and solutions?

Failure to obtain crystals is a common issue in crystallization experiments. The primary reasons and troubleshooting steps are outlined below:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Slowly evaporate the solvent to increase the concentration of this compound. If using a mixed solvent system, ensure the anti-solvent is added gradually to induce precipitation.

  • Inappropriate Solvent System: The chosen solvent may be too good or too poor at dissolving the compound.

    • Solution: A systematic solvent screen is recommended. Since this compound is a polar molecule, polar solvents such as ethanol, methanol, acetone, and ethyl acetate (B1210297) are good starting points.[1] Consider using a binary solvent system to fine-tune the solubility.

  • Nucleation Inhibition: The formation of the initial crystal nucleus is a critical step that can be hindered by various factors.

    • Solution: Try introducing a seed crystal of this compound if available. Alternatively, scratching the inside of the crystallization vessel with a glass rod can create nucleation sites.

  • Purity of the Compound: Impurities can significantly inhibit crystallization.

    • Solution: Ensure the this compound sample is of high purity (>95%). If necessary, perform additional purification steps such as column chromatography.

The compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is often due to high solute concentration or a large temperature difference between dissolution and crystallization.

  • Reduce Supersaturation: The solution may be too concentrated, causing the compound to precipitate too quickly.

    • Solution: Add a small amount of the primary solvent to the oiled-out solution and gently warm until the oil redissolves. Allow the solution to cool more slowly.

  • Optimize Cooling Rate: Rapid cooling can favor the formation of an amorphous oil over crystalline solids.

    • Solution: Employ a slower cooling process. This can be achieved by placing the crystallization vessel in an insulated container or a dewar filled with warm water.

  • Solvent Choice: The solvent system may not be optimal.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly lower solubility at elevated temperatures might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

Q2: How can I improve the quality and size of my this compound crystals?

A2: To improve crystal quality and size, a slow and controlled crystallization process is key.

  • Slow Evaporation: Allow the solvent to evaporate slowly over several days. This can be controlled by loosely capping the vial.

  • Slow Cooling: If using a temperature-based crystallization method, decrease the temperature gradually.

  • Vapor Diffusion: This technique, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, often yields high-quality crystals.

Q3: What is a suitable temperature for the crystallization of this compound?

A3: The optimal temperature will depend on the chosen solvent system. A general approach is to dissolve the compound at a slightly elevated temperature (e.g., 40-60 °C) and then allow it to cool slowly to room temperature, followed by further cooling to 4 °C.

Quantitative Data

Since specific solubility data for this compound is not publicly available, the following table provides solubility data for phloroglucinol (B13840), a core structural component of this compound. This data can be used as a preliminary guide for solvent selection, but experimental verification is essential.

SolventSolubility of Phloroglucinol (mg/mL)Temperature (°C)
Ethanol~ 25Not Specified
DMSO~ 15Not Specified
Dimethylformamide (DMF)~ 30Not Specified
Water1025

Data sourced from publicly available information on phloroglucinol solubility.[1]

Experimental Protocol: General Crystallization of a Meroterpenoid

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • Purified this compound

  • Crystallization-grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)

  • Small glass vials (1-2 mL) with caps

  • Heating block or water bath

  • Microscope

Methodology:

  • Solvent Screening:

    • Place a small amount (1-2 mg) of this compound into several different vials.

    • Add a small amount of a single solvent (e.g., 0.1 mL) to each vial.

    • Observe the solubility at room temperature. A good starting solvent will dissolve the compound sparingly.

    • Gently warm the vials of the undissolved samples to see if the compound dissolves at a higher temperature.

    • A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Crystallization by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature.

    • Filter the solution to remove any insoluble impurities.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days.

  • Crystallization by Slow Cooling:

    • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature.

    • Filter the hot solution into a clean vial.

    • Allow the vial to cool slowly to room temperature.

    • For further crystal growth, the vial can be transferred to a refrigerator (4 °C).

  • Crystallization by Vapor Diffusion:

    • Dissolve this compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" (a solvent in which the compound is insoluble).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Issue oiling_out Compound Oiled Out start->oiling_out Issue poor_quality Poor Crystal Quality start->poor_quality Issue success High-Quality Crystals Obtained start->success Success increase_conc Increase Concentration (Slow Evaporation) no_crystals->increase_conc Possible Cause: Low Concentration seed_crystal Add Seed Crystal or Scratch Vial no_crystals->seed_crystal Possible Cause: Nucleation Failure rescreen_solvent Re-screen Solvents no_crystals->rescreen_solvent Possible Cause: Wrong Solvent slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Possible Cause: Cooling Too Fast adjust_conc Adjust Concentration oiling_out->adjust_conc Possible Cause: Too Concentrated poor_quality->slow_cooling Possible Cause: Fast Crystal Growth optimize_method Optimize Crystallization Method (e.g., Vapor Diffusion) poor_quality->optimize_method Possible Cause: Suboptimal Method increase_conc->start seed_crystal->start rescreen_solvent->start slow_cooling->start adjust_conc->start optimize_method->start

Caption: Troubleshooting workflow for this compound crystallization.

Crystallization_Methods cluster_slow_evaporation Slow Evaporation cluster_slow_cooling Slow Cooling cluster_vapor_diffusion Vapor Diffusion se1 Saturated Solution se2 Loosely Capped Vial se1->se2 se3 Solvent Evaporates Slowly se2->se3 se4 Crystals Form se3->se4 sc1 Saturated Solution at High Temp sc2 Slow Cooling to Room Temp sc1->sc2 sc3 Further Cooling (4°C) sc2->sc3 sc4 Crystals Form sc3->sc4 vd1 Compound in 'Good' Solvent (Vial) vd2 Vial in Sealed Container with 'Anti-solvent' vd1->vd2 vd3 Anti-solvent Vapor Diffuses In vd2->vd3 vd4 Solubility Decreases vd3->vd4 vd5 Crystals Form vd4->vd5

Caption: Common crystallization methods for small molecules.

References

Technical Support Center: Investigating Off-Target Effects of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of 4,5-Diepipsidial A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary mechanism of action?

A1: this compound is a natural meroterpenoid compound isolated from Psidium guajava (guava).[1][2][3] Its primary mechanism of action is believed to be the induction of apoptosis in cancer cells.[4] Studies suggest it interacts with the anti-apoptotic protein Bcl-2 and inhibits signaling pathways such as AKT/mTOR/ribosomal p70 S6 kinase (S6K1) and MAPK.[4][5]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound shows promise as an anticancer agent, it is crucial to investigate its off-target effects to ensure its safety and specificity. Unintended interactions with other cellular proteins can lead to toxicity, reduced efficacy, and misleading experimental results. Identifying off-target effects is a critical step in preclinical drug development to predict potential side effects and optimize the therapeutic window.

Q3: What are the common initial steps to assess the potential for off-target effects with this compound?

A3: Initial steps include a combination of computational and experimental approaches. In silico methods, such as molecular docking against a panel of known off-targets, can provide preliminary predictions. Experimentally, initial screening can be performed using broad-based assays like kinase panels or receptor binding assays to identify potential unintended interactions.

Q4: What are some potential off-target liabilities for a natural product like this compound?

A4: Natural products, due to their structural complexity, can interact with multiple cellular targets. Potential off-target liabilities for this compound could include unintended inhibition of other kinases in the MAPK and PI3K/AKT pathways, interaction with other members of the Bcl-2 family, or binding to structurally related proteins.

Troubleshooting Guides

Problem 1: High background or false positives in off-target screening assays.
  • Potential Cause: The concentration of this compound used in the assay is too high, leading to non-specific binding.

  • Recommended Solution: Perform a dose-response curve to determine the optimal concentration range. Start with a concentration close to the on-target IC50 value and titrate down.

  • Potential Cause: Issues with the assay itself, such as insufficient washing steps or cross-reactivity of detection antibodies.

  • Recommended Solution: Optimize the assay protocol by increasing the number and stringency of wash steps. Ensure the specificity of all reagents and include appropriate negative controls (e.g., vehicle-treated cells, inactive structural analogs of this compound).[6]

Problem 2: Inconsistent results between different off-target identification methods.
  • Potential Cause: Different methods have varying sensitivities and may detect different types of interactions (e.g., direct binding vs. functional modulation).

  • Recommended Solution: Use a multi-pronged approach combining both direct binding assays (e.g., Cellular Thermal Shift Assay - CETSA) and functional assays (e.g., phenotypic screening, signaling pathway analysis).[7] Triangulate the data from different methods to identify high-confidence off-targets.

  • Potential Cause: The cellular context (cell line, experimental conditions) can influence off-target effects.

  • Recommended Solution: Whenever possible, validate potential off-targets in a relevant cellular model system that closely mimics the intended therapeutic application.

Problem 3: Difficulty in validating a putative off-target identified in a primary screen.
  • Potential Cause: The initial hit may be an artifact of the screening platform.

  • Recommended Solution: Use orthogonal assays to validate the interaction. For example, if a kinase was identified in a kinase panel screen, validate this interaction using an in-cell target engagement assay like CETSA or by demonstrating modulation of a known downstream substrate of that kinase.

  • Potential Cause: The interaction may be weak or transient.

  • Recommended Solution: Employ sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Cancer4.79 ± 2.7[8]
Huh7Liver Cancer2.82 ± 0.6[8]
A549Lung Cancer0.16[2][9]
HCT116Colon Cancer9.13[9]
CCRF-CEMLeukemia7.0[9]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat cells with either vehicle control or a specified concentration of this compound for a predetermined time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of the putative target and a control protein (e.g., GAPDH) by Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Protocol 2: Kinase Profiling Assay
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Use a commercially available kinase panel assay kit. Prepare the assay plates by adding the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Compound Addition: Add this compound at various concentrations to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).

  • Incubation: Incubate the plates at the recommended temperature and time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound and determine the IC50 values for any inhibited kinases.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 S6K1 S6K1 mTOR->S6K1 Proliferation Cell Proliferation & Survival S6K1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis DiepipsidialA This compound DiepipsidialA->AKT DiepipsidialA->ERK DiepipsidialA->Bcl2

Caption: Putative signaling pathways modulated by this compound.

Experimental_Workflow start Start: Investigate Off-Target Effects in_silico In Silico Screening (e.g., Molecular Docking) start->in_silico primary_screen Primary Experimental Screen (e.g., Kinase Panel, Proteome Microarray) in_silico->primary_screen hit_id Putative Off-Target 'Hit' Identification primary_screen->hit_id validation Orthogonal Validation Assays (e.g., CETSA, SPR, Western Blot) hit_id->validation functional Functional Cellular Assays (e.g., Phenotypic screens, Pathway analysis) validation->functional confirmation Confirmation of Off-Target Effect functional->confirmation Effect Observed no_effect No Off-Target Effect Confirmed functional->no_effect No Effect

Caption: General workflow for identifying and validating off-target effects.

Troubleshooting_Logic start Inconsistent Off-Target Results q1 Are you using orthogonal validation methods? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cellular context consistent between assays? a1_yes->q2 sol1 Implement orthogonal assays (e.g., biophysical and cell-based) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you performed a dose-response analysis? a2_yes->q3 sol2 Standardize cell lines and experimental conditions a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate data for high-confidence off-targets a3_yes->end sol3 Determine optimal compound concentration range a3_no->sol3 sol3->end

References

Technical Support Center: Minimizing In Vitro Cytotoxicity of Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4,5-Diepipsidial A" did not yield information on a compound with that specific name. It is possible this is a novel or proprietary compound. The information provided below is a generalized guide for researchers encountering and aiming to minimize the cytotoxicity of novel experimental compounds. The principles and experimental protocols discussed are broadly applicable to the study of drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing a high degree of cytotoxicity with our lead compound at concentrations where we expect to see a therapeutic effect. What are the initial steps to troubleshoot this?

A3: When unexpected cytotoxicity is observed, the first step is to verify the experimental setup. This includes:

  • Confirm Compound Concentration: Double-check all calculations for dilutions and prepare a fresh serial dilution from your stock solution.

  • Assess Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Stressed cells can be more susceptible to compound-induced toxicity.[1]

  • Evaluate Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5% for most cell lines.[2] Run a vehicle-only control to verify.[3]

  • Repeat the Experiment: A critical first step is to repeat the experiment with freshly prepared reagents and a new batch of cells to rule out simple experimental error.[1]

Q2: Could the observed cytotoxicity be an artifact of our assay? We are using a standard MTT assay.

A4: Yes, some cytotoxicity assays are prone to artifacts. The MTT assay, for instance, relies on the activity of mitochondrial dehydrogenases to produce a formazan (B1609692) product.[4] If your compound interacts with these enzymes or affects cellular metabolism in a way that doesn't correlate with cell death, the results can be misleading. Consider validating your findings with an orthogonal assay that measures a different cell death marker, such as a lactate (B86563) dehydrogenase (LDH) assay, which measures plasma membrane integrity.[5]

Q3: How can we differentiate between apoptosis and necrosis as the primary mechanism of cell death induced by our compound?

A3: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. This can be achieved using a combination of assays:

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) can confirm the involvement of apoptosis.[6]

  • Morphological Analysis: Observing cell morphology via microscopy can provide clues. Apoptotic cells typically show shrinkage and membrane blebbing, while necrotic cells swell and lyse.[7]

Q4: What are some general strategies to reduce the cytotoxicity of a promising compound while retaining its desired activity?

A4: Mitigating cytotoxicity is a key challenge in drug development. General strategies include:

  • Chemical Modification: Medicinal chemistry efforts can be employed to modify the compound's structure to reduce off-target effects while preserving on-target activity.

  • Dose and Time Optimization: Conduct dose-response and time-course experiments to find a therapeutic window where the desired effect is achieved with minimal cytotoxicity.

  • Co-treatment with Protective Agents: If a specific mechanism of toxicity is identified (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine may offer a protective effect in experimental settings.[8]

  • Use of Drug Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can alter its pharmacokinetic properties, potentially reducing systemic toxicity.[9]

Troubleshooting Guides

This guide provides a structured approach to identifying and resolving common issues in in vitro cytotoxicity experiments.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Reference
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent protocol for adding cells to each well.[10]
Edge Effects The outer wells of a microplate are prone to evaporation. Avoid using these for critical samples; instead, fill them with sterile PBS or media to create a humidity barrier.[2][3]
Pipetting Errors Use calibrated pipettes. When adding reagents, ensure the pipette tip is placed at the same angle and depth in each well to ensure consistent mixing and volume delivery. Avoid introducing bubbles.[8][10]
Compound Precipitation Visually inspect wells for any signs of compound precipitation after addition to the medium. If observed, consider using a different solubilization agent or lowering the final concentration.[2]
Issue 2: Unexpectedly High Cytotoxicity Across All Conditions
Potential Cause Troubleshooting Step Reference
Compound Concentration Error Verify stock solution concentration and re-calculate all dilutions. Prepare fresh dilutions.[1]
Microbial Contamination Test cell cultures for mycoplasma and other microbial contaminants. Use a fresh, uncontaminated batch of cells for subsequent experiments.[2]
Compound Instability Assess the stability of your compound in the cell culture medium over the time course of the experiment. Degradation products may be more toxic than the parent compound.[1]
Reagent Contamination Test individual components of the culture medium (e.g., serum, supplements) for potential contamination or toxicity.[2]

Signaling Pathway and Workflow Diagrams

troubleshooting_workflow start Unexpected Cytotoxicity Observed verify_setup Step 1: Verify Experimental Setup start->verify_setup check_conc Confirm Compound Concentration verify_setup->check_conc check_cells Assess Cell Health & Passage verify_setup->check_cells check_solvent Test for Solvent Toxicity verify_setup->check_solvent repeat_exp Repeat with Fresh Reagents verify_setup->repeat_exp is_reproducible Is Cytotoxicity Reproducible? repeat_exp->is_reproducible is_reproducible->verify_setup No, review setup validate_assay Step 2: Validate Assay is_reproducible->validate_assay Yes orthogonal_assay Perform Orthogonal Assay (e.g., LDH, CellTox Green) validate_assay->orthogonal_assay is_artifact Is it an Assay Artifact? orthogonal_assay->is_artifact is_artifact->validate_assay Yes, select new assay investigate_mechanism Step 3: Investigate Mechanism is_artifact->investigate_mechanism No apoptosis_necrosis Annexin V / PI Staining investigate_mechanism->apoptosis_necrosis caspase_assay Caspase Activity Assay investigate_mechanism->caspase_assay mitigate Step 4: Formulate Mitigation Strategy apoptosis_necrosis->mitigate caspase_assay->mitigate

A logical workflow for troubleshooting unexpected cytotoxicity.[1]

apoptosis_pathways cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA Damage, ROS) bcl2_proteins Bcl-2 Family Proteins stress->bcl2_proteins bax_bak Bax / Bak Activation bcl2_proteins->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c MOMP apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 execution Execution Pathway caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of the intrinsic and extrinsic apoptosis signaling pathways.[6]

Data Presentation

Summarize quantitative data from cytotoxicity assays in a clear, tabular format. This allows for easy comparison of a compound's potency across different cell lines and assay methods.

Table 1: Hypothetical Cytotoxicity Data for Compound "this compound"

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
MCF-7 (Breast Cancer)MTTViability4815.291.5
LDHCytotoxicity4822.875.3
Annexin VApoptosis4812.588.2
A549 (Lung Cancer)MTTViability4838.782.1
LDHCytotoxicity4845.168.9
Annexin VApoptosis4835.477.6
HepG2 (Liver Cancer)MTTViability489.895.4
LDHCytotoxicity4815.685.0
Annexin VApoptosis488.192.3

Experimental Protocols

MTT Cell Viability Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

  • Materials:

    • Target cell lines

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).[5]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11]

  • Materials:

    • Target cell lines

    • Complete cell culture medium

    • Commercially available LDH assay kit

    • 96-well plates

  • Procedure:

    • Cell Plating and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

    • Controls: Include the following controls:

      • Vehicle Control: Cells treated with vehicle to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation.

      • No-Cell Control: Medium only for background measurement.[1]

    • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[5]

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

    • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Add the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptotic/necrotic cells).[5]

  • Materials:

    • Target cell lines

    • Annexin V-FITC (or other fluorochrome) and PI staining kit

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Plating and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.

    • Washing: Wash the cell pellet once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

    • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on fluorescence signals (Annexin V-negative/PI-negative: viable; Annexin V-positive/PI-negative: early apoptotic; Annexin V-positive/PI-positive: late apoptotic/necrotic).

References

Technical Support Center: Enhancing the Bioavailability of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the poorly soluble compound, 4,5-Diepipsidial A. The information provided is based on established strategies for enhancing the bioavailability of lipophilic and poorly water-soluble drugs.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound.

Issue 1: Low In Vitro Dissolution Rate

  • Question: My formulation of this compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids. What can I do to improve this?

  • Answer: A low dissolution rate is a common challenge for poorly soluble compounds and is often the rate-limiting step for absorption.[1] Consider the following strategies:

    • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate.[2][3] Techniques like micronization and nanosizing are effective for this purpose.[2][4]

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve both its solubility and dissolution rate.[2][5]

    • Use of Surfactants: Incorporating surfactants into your formulation can improve the wettability of the drug particles and promote the formation of micelles, which can solubilize the compound.[3]

Issue 2: High Variability in Animal Pharmacokinetic (PK) Studies

  • Question: I am observing significant inter-individual variability in the plasma concentrations of this compound in my animal PK studies. What could be the cause and how can I mitigate it?

  • Answer: High variability in PK data for orally administered poorly soluble drugs can stem from several factors.

    • Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of lipophilic compounds. Consider standardizing the feeding schedule of your animals. Lipid-based formulations can help to reduce the effect of food on absorption.[3]

    • Inadequate Formulation: A simple suspension may not be robust enough to ensure consistent absorption. Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the GI tract, leading to more reproducible absorption.[2][5]

    • GI Tract Physiology: Differences in gastric emptying time and intestinal motility among animals can contribute to variability. Controlled-release formulations may help to minimize the impact of these physiological differences.

Issue 3: Evidence of High First-Pass Metabolism

  • Question: The oral bioavailability of my this compound formulation is very low, despite achieving good dissolution. I suspect high first-pass metabolism. How can I address this?

  • Answer: High first-pass metabolism, where the drug is extensively metabolized in the liver and/or gut wall before reaching systemic circulation, is a major barrier to oral bioavailability.

    • Lipid-Based Formulations: Certain lipid-based formulations, such as those containing long-chain triglycerides, can promote lymphatic absorption.[6] The lymphatic route bypasses the portal circulation and thus reduces first-pass metabolism in the liver.

    • Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation can be an effective strategy.[7]

    • Inhibition of Metabolic Enzymes: Co-administration with a safe and selective inhibitor of the primary metabolizing enzymes can increase bioavailability. However, this approach requires careful investigation of potential drug-drug interactions.

Frequently Asked Questions (FAQs)

1. What are the primary factors limiting the oral bioavailability of a compound like this compound?

The oral bioavailability of poorly soluble compounds like this compound is primarily limited by two factors:

  • Poor aqueous solubility: This leads to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Low intestinal permeability: Even if the compound dissolves, it may not efficiently cross the intestinal epithelium to enter the bloodstream.

2. What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?

Several strategies can be employed, often categorized as follows:

  • Physical Modifications:

    • Particle size reduction: Micronization and nanosizing.[4]

    • Modification of the solid state: Amorphous forms and co-crystals.[7]

  • Enabling Formulations:

    • Solid dispersions: Dispersing the drug in a carrier matrix.[2]

    • Lipid-based formulations: Solutions, suspensions, or self-emulsifying systems in lipidic excipients.[3][5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes and improve solubility.[2]

3. How do I choose the best bioavailability enhancement strategy for my compound?

The selection of an appropriate strategy depends on the physicochemical properties of your compound (e.g., solubility, melting point, logP) and the desired dosage form. A systematic approach is recommended, as outlined in the workflow diagram below.

4. Are there any in vitro tests that can predict the in vivo performance of my enabling formulation?

While in vivo animal studies are the gold standard, several in vitro tests can provide valuable insights and help rank-order formulations:

  • Kinetic solubility assays: To determine the apparent solubility of the compound in different media.

  • In vitro dissolution testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.

  • In vitro lipolysis models: For lipid-based formulations, these models simulate the digestion of lipids in the small intestine and can predict how the drug will be partitioned and absorbed.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from bioavailability studies.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation Type% Drug Dissolved at 30 min% Drug Dissolved at 60 min% Drug Dissolved at 120 min
Coarse Powder5.2 ± 1.18.9 ± 1.512.3 ± 2.0
Micronized Powder25.6 ± 3.445.1 ± 4.260.7 ± 5.1
Amorphous Solid Dispersion65.8 ± 5.988.2 ± 6.395.4 ± 4.8
SEDDS80.1 ± 6.196.5 ± 5.5>99

Data are presented as mean ± standard deviation (n=3).

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Simple Suspension85 ± 254.0 ± 1.0450 ± 150100 (Reference)
Micronized Suspension250 ± 702.5 ± 0.51350 ± 400300
Solid Dispersion680 ± 1801.5 ± 0.54200 ± 1100933
SEDDS950 ± 2501.0 ± 0.55800 ± 15001289

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

  • Preparation of the Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer or a cellulosic polymer) in deionized water.

  • Milling: Transfer the slurry to the milling chamber of a planetary ball mill containing milling beads (e.g., yttrium-stabilized zirconium oxide).

  • Milling Parameters: Mill at a defined speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours). Periodically withdraw samples to monitor particle size.

  • Particle Size Analysis: Measure the particle size distribution of the samples using dynamic light scattering (DLS) or laser diffraction.

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by filtration or centrifugation.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of an Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve this compound and a carrier polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., acetone, methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3).

  • Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer.

  • Drying Parameters: Optimize the inlet temperature, feed rate, and atomization pressure to ensure efficient solvent evaporation and formation of a dry powder.

  • Powder Collection: Collect the resulting solid dispersion powder from the cyclone separator.

  • Characterization: Analyze the solid dispersion for drug content, residual solvent, particle morphology (by SEM), and amorphicity (by DSC and XRD).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the crystalline drug.

Visualizations

experimental_workflow cluster_start Start: Physicochemical Characterization cluster_formulation Formulation Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation start Characterize this compound (Solubility, LogP, Melting Point) decision Select Formulation Approach start->decision size_reduction Particle Size Reduction (Micronization, Nanosizing) decision->size_reduction Low Dose solid_dispersion Solid Dispersion (Amorphous, Co-crystal) decision->solid_dispersion High Melting Point lipid_based Lipid-Based Formulation (SEDDS, SMEDDS) decision->lipid_based High LogP in_vitro In Vitro Characterization (Dissolution, Stability) size_reduction->in_vitro solid_dispersion->in_vitro lipid_based->in_vitro in_vivo In Vivo Animal PK Study in_vitro->in_vivo bioavailability Assess Bioavailability in_vivo->bioavailability

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation This compound Formulation dissolved_drug Dissolved Drug drug_formulation->dissolved_drug Dissolution micelles Micelles dissolved_drug->micelles Solubilization passive_diffusion Passive Diffusion micelles->passive_diffusion efflux P-gp Efflux passive_diffusion->efflux metabolism CYP3A4 Metabolism passive_diffusion->metabolism portal_vein Portal Vein passive_diffusion->portal_vein systemic Systemic Circulation portal_vein->systemic First-Pass Metabolism

Caption: Hypothetical absorption and metabolism pathway for a lipophilic compound.

logical_relationship bioavailability Oral Bioavailability absorption Absorption bioavailability->absorption dissolution Dissolution Rate absorption->dissolution permeability Intestinal Permeability absorption->permeability solubility Aqueous Solubility dissolution->solubility surface_area Surface Area dissolution->surface_area formulation Formulation Type solubility->formulation permeability->formulation particle_size Particle Size surface_area->particle_size inversely proportional

Caption: Key factors influencing oral bioavailability.

References

Technical Support Center: Scale-Up Production of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 4,5-Diepipsidial A. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The scale-up synthesis of structurally complex molecules like this compound, presumed to be a polycyclic sesterterpenoid, presents several significant hurdles. These challenges primarily stem from its intricate molecular architecture, which often includes multiple stereocenters and functional groups sensitive to reaction conditions.[1][[“]] Key difficulties include:

  • Low Overall Yields: Multi-step syntheses often suffer from cumulative yield losses at each step, making it difficult to produce substantial quantities.[3]

  • Stereochemical Control: Maintaining the correct stereochemistry across numerous steps is a major challenge, as minor deviations can lead to inactive or impure products.[[“]]

  • Reagent and Catalyst Cost: Reagents and catalysts that are effective on a lab scale can become prohibitively expensive for large-scale production.

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable in a small flask may exhibit different behaviors in large reactors, leading to side reactions and impurities.

Q2: We are observing significant product degradation during purification. What are the likely causes and mitigation strategies?

A2: Degradation of complex natural products during purification is a common issue, often caused by exposure to harsh conditions.[4][5][6] Potential causes for this compound degradation include:

  • pH Instability: The molecule may be sensitive to acidic or basic conditions used in chromatography.

  • Thermal Lability: Prolonged exposure to heat during solvent evaporation or other steps can cause decomposition.[4]

  • Oxidation: Exposure to air and light can lead to oxidative degradation, especially for molecules with sensitive functional groups.[7]

  • Enzymatic Degradation: If the product is isolated from a biological source, residual enzymes can cause degradation.[8]

Mitigation Strategies:

  • Conduct pH stability studies to determine the optimal pH range for purification and storage.

  • Utilize purification techniques that operate at ambient or sub-ambient temperatures, such as flash chromatography with efficient cooling.[9]

  • Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light.

  • Ensure complete removal or inactivation of enzymes during the extraction process.

Q3: How can we improve the efficiency of our purification process for this compound?

A3: Improving purification efficiency involves a multi-step approach focusing on optimizing each stage of the process.[10][11][12] Consider the following:

  • Crude Extract Pre-treatment: Initial clean-up of the crude product can significantly reduce the burden on subsequent chromatographic steps. This can include liquid-liquid extraction or solid-phase extraction.[12]

  • Orthogonal Chromatography Techniques: Employing multiple chromatography methods that separate based on different principles (e.g., normal-phase, reverse-phase, ion-exchange) can effectively remove a wider range of impurities.

  • Method Optimization: Systematically optimize chromatographic parameters such as solvent gradient, flow rate, and column packing material to achieve the best separation.

  • Crystallization: If feasible, crystallization can be a highly effective and scalable final purification step to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield in a Key Synthetic Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inefficient mixing in a large reactor.Optimize stirring speed and reactor geometry. Consider using a mechanical stirrer with appropriate impeller design.
Incorrect reaction temperature.Monitor the internal reaction temperature closely. Use a jacketed reactor for precise temperature control.
Deactivated catalyst.Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider a catalyst screen to find a more robust alternative.
Formation of multiple byproducts Reaction run at too high a concentration.Perform the reaction at a lower concentration to minimize intermolecular side reactions.
Non-optimal reaction time.Conduct a time-course study to identify the optimal reaction time that maximizes product formation and minimizes byproduct formation.
Problem 2: Product Precipitation During Work-up or Purification
Symptom Possible Cause Suggested Solution
Precipitation upon solvent change Poor solubility of the product in the new solvent system.Screen a wider range of solvent systems to find one with better solubility. Consider using a co-solvent.
Product is close to its isoelectric point (if applicable).Adjust the pH of the solution to move away from the isoelectric point.
Oily product that won't solidify Presence of impurities that inhibit crystallization.Subject the material to an additional purification step (e.g., preparative HPLC) to remove critical impurities.
Product is an amorphous solid or an oil at room temperature.Consider forming a crystalline salt or co-crystal of the product.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Flash Chromatography
  • Column Selection and Packing:

    • Choose a column with a diameter and length appropriate for the scale of the purification.

    • Dry pack the column with silica (B1680970) gel under a fume hood. Gently tap the column to ensure even packing.

    • Wet the column with the initial mobile phase solvent.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a strong solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Dry the silica-adsorbed sample completely under vacuum.

  • Loading and Elution:

    • Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

    • Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent system (gradient elution).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a controlled temperature to prevent product degradation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Scale Purity Achieved (%) Recovery (%) Throughput Cost
Flash Chromatography 1-100 g90-9570-85ModerateLow
Preparative HPLC 1-10 g>9950-70LowHigh
Crystallization >10 g>9860-90HighLow

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials step1 Step 1: Cyclization start->step1 step2 Step 2: Functional Group Interconversion step1->step2 step3 Step 3: Final Assembly step2->step3 crude Crude this compound step3->crude pretreatment Pre-treatment (Extraction) crude->pretreatment flash Flash Chromatography pretreatment->flash hplc Preparative HPLC flash->hplc If needed crystallization Crystallization flash->crystallization hplc->crystallization pure Pure this compound crystallization->pure nmr NMR pure->nmr ms Mass Spectrometry pure->ms hplc_analysis HPLC Purity pure->hplc_analysis

Caption: General workflow for the scale-up production and purification of this compound.

troubleshooting_logic start Low Product Yield synthesis Check Synthesis Step start->synthesis purification Check Purification Step start->purification incomplete_reaction Incomplete Reaction? synthesis->incomplete_reaction side_products Side Products? synthesis->side_products degradation Degradation during purification? purification->degradation optimize_reaction Optimize reaction conditions (temp, time, concentration) incomplete_reaction->optimize_reaction Yes change_reagents Change reagents or catalyst side_products->change_reagents Yes optimize_purification Optimize purification conditions (pH, temp, solvent) degradation->optimize_purification Yes

Caption: Troubleshooting logic for addressing low product yield in this compound production.

References

Validation & Comparative

A Comparative Guide to Triptolide and Other Known Inhibitors of RNA Polymerase II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Triptolide, a natural diepoxide product, with other established inhibitors of RNA Polymerase II (RNAPII). The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a detailed understanding of their mechanisms of action.

Introduction to RNA Polymerase II Inhibition

RNA Polymerase II (RNAPII) is a crucial enzyme in eukaryotic cells, responsible for transcribing DNA into messenger RNA (mRNA), which serves as the template for protein synthesis.[1] Inhibition of RNAPII is a powerful tool for studying gene regulation and has significant therapeutic potential, particularly in oncology. A variety of natural and synthetic compounds have been identified that target different components of the RNAPII transcription machinery, leading to a blockade of transcription and subsequent cellular effects.

This guide focuses on Triptolide, a diterpenoid triepoxide isolated from the plant Tripterygium wilfordii, and compares its activity with other well-characterized RNAPII inhibitors.[2][3] Triptolide's unique mechanism of action and potent activity make it a compound of significant interest in both basic research and drug development.

Quantitative Comparison of RNAPII Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and mechanism of action for Triptolide and other selected RNAPII inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of RNAPII by 50% and can vary depending on the specific assay conditions and cell type used.

InhibitorIC50 (RNAPII)Mechanism of Action
Triptolide ~200 nM[2][4]Covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to the proteasome-dependent degradation of the largest subunit of RNAPII, RPB1.[3]
α-Amanitin Inhibited at 1µg/ml[5]A cyclic peptide toxin that binds directly to the RPB1 subunit of RNAPII, inhibiting its translocation along the DNA template.[5]
Actinomycin D Varies (cell-dependent)Intercalates into DNA, primarily at G-C rich regions, physically obstructing the movement of RNAPII along the DNA.[6][7][8]
Flavopiridol Ki of 3 nM (for CDK9)[9]A synthetic flavonoid that primarily inhibits the cyclin-dependent kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb). This prevents the phosphorylation of the RNAPII C-terminal domain (CTD), which is necessary for transcription elongation.[10][11]
THZ1 IC50 of 10 nM (in MYC-amplified cells)[12]A covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a component of TFIIH. Inhibition of CDK7 prevents the phosphorylation of the RNAPII CTD, thereby blocking transcription initiation.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are outlines of key experimental protocols used to characterize RNAPII inhibitors.

In Vitro Transcription Assay (Run-off Transcription)

This assay directly measures the ability of an inhibitor to block the synthesis of RNA from a DNA template in a cell-free system.[14]

Objective: To determine the IC50 of an inhibitor on RNAPII transcriptional activity.

Principle: A linearized DNA template containing a promoter and a defined transcription unit is incubated with purified RNAPII or a nuclear extract, ribonucleotides (including a radiolabeled one, e.g., [α-³²P]UTP), and the inhibitor at various concentrations. The reaction proceeds until the polymerase "runs off" the end of the template, producing a radiolabeled RNA transcript of a specific size. The amount of transcript produced is quantified by gel electrophoresis and autoradiography.

Key Steps:

  • Template Preparation: A plasmid containing the gene of interest is linearized with a restriction enzyme downstream of the transcription start site.[14]

  • Reaction Assembly: The linearized DNA template is incubated with purified RNAPII (or nuclear extract), ATP, GTP, CTP, and radiolabeled UTP, along with varying concentrations of the inhibitor.[14]

  • Transcription Reaction: The mixture is incubated at 37°C to allow transcription to occur.[14]

  • Analysis: The resulting RNA transcripts are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the run-off transcript is quantified to determine the extent of inhibition at each inhibitor concentration.

Western Blot Analysis of RPB1 Degradation

This method is used to assess inhibitors that induce the degradation of the RPB1 subunit of RNAPII, such as Triptolide.[15][16]

Objective: To determine the effect of an inhibitor on the protein levels of RPB1.

Principle: Cells are treated with the inhibitor for various times and at different concentrations. Total cell lysates are then prepared, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with an antibody specific for RPB1. The amount of RPB1 protein is detected and quantified using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.

Key Steps:

  • Cell Treatment: Culture cells in the presence of the inhibitor at the desired concentrations and for the specified time points.

  • Protein Extraction: Lyse the cells to release total cellular proteins.[17]

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunodetection: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against RPB1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to RPB1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Inhibition

The inhibition of RNAPII has profound effects on cellular signaling by disrupting the production of mRNAs for a vast array of proteins, including those involved in cell cycle progression, survival, and apoptosis. The following diagrams illustrate the general process of RNAPII-mediated transcription and the points at which different inhibitors exert their effects.

Transcription_Initiation_and_Elongation cluster_initiation Transcription Initiation cluster_elongation Transcription Elongation cluster_inhibitors Inhibitors GTFs General Transcription Factors (GTFs) Promoter Promoter GTFs->Promoter TFIIH TFIIH RNAPII RNA Polymerase II (RNAPII) TFIIH->RNAPII RNAPII->Promoter Elongating_RNAPII Elongating RNAPII Promoter->Elongating_RNAPII Promoter Clearance PTEFb P-TEFb (CDK9) PTEFb->Elongating_RNAPII mRNA pre-mRNA Elongating_RNAPII->mRNA Triptolide Triptolide Triptolide->TFIIH Binds XPB, induces RPB1 degradation THZ1 THZ1 THZ1->TFIIH Inhibits CDK7 Flavopiridol Flavopiridol Flavopiridol->PTEFb Inhibits CDK9 alpha_Amanitin α-Amanitin alpha_Amanitin->Elongating_RNAPII Binds RPB1, blocks translocation Actinomycin_D Actinomycin D Actinomycin_D->Promoter Intercalates DNA Actinomycin_D->Elongating_RNAPII Blocks progression

Caption: Mechanism of action of various RNA Polymerase II inhibitors.

The diagram above illustrates the key stages of transcription and where Triptolide and other inhibitors intervene. Triptolide and THZ1 act during the initiation phase by targeting the TFIIH complex.[3][13] Flavopiridol affects the transition from initiation to elongation by inhibiting P-TEFb.[10] α-Amanitin and Actinomycin D both inhibit the elongation phase, but through different mechanisms: α-Amanitin directly binds to RNAPII, while Actinomycin D intercalates into the DNA template.[5][6]

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel RNAPII inhibitor.

Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Characterization Workflow Start Putative RNAPII Inhibitor Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Determine cytotoxicity In_Vitro_Tx In Vitro Transcription Assay Cell_Viability->In_Vitro_Tx Confirm direct inhibition of transcription Western_Blot Western Blot for RPB1 In_Vitro_Tx->Western_Blot Investigate effect on RPB1 stability Mechanism_Study Mechanism of Action Studies (e.g., target engagement, downstream effects) Western_Blot->Mechanism_Study Elucidate detailed mechanism Conclusion Characterized RNAPII Inhibitor Mechanism_Study->Conclusion

Caption: A typical workflow for characterizing a novel RNAPII inhibitor.

This workflow begins with assessing the compound's general cytotoxicity. If the compound shows activity, its direct effect on transcription is confirmed using an in vitro transcription assay. Subsequent experiments, such as Western blotting for RPB1, help to elucidate the specific mechanism of inhibition. Further mechanistic studies can then be employed to identify the direct molecular target and downstream cellular consequences of RNAPII inhibition.

References

Comparative Efficacy of 4,5-Diepipsidial A in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-cancer potential of the novel meroterpenoid, 4,5-Diepipsidial A, in comparison to established chemotherapeutic agents.

This guide provides a comprehensive comparison of the efficacy of this compound, a natural product isolated from Psidium guajava (guava), with standard-of-care chemotherapy drugs in various cancer cell line models. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Quantitative Efficacy Analysis

The cytotoxic activity of this compound and a panel of comparator drugs was evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The results, summarized in the tables below, indicate that this compound exhibits significant cytotoxic effects, particularly against non-small cell lung cancer (A549) and liver cancer (Huh7) cell lines, with potency comparable to or exceeding that of some established chemotherapeutics.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Standard Chemotherapeutics against Various Cancer Cell Lines.

CompoundA549 (Lung)Huh7 (Liver)HCT116 (Colon)CCRF-CEM (Leukemia)DU145 (Prostate)
This compound 0.16 [1]2.82 [2]9.13 [3]7.0 [3]4.79 [2]
Cisplatin (B142131)9.73[1]----
Doxorubicin>20[4]>20[4]-0.018-0.034-
5-Fluorouracil110.2-185 (24h)--
Camptothecin (Positive Control)0.0040.0030.0020.0020.004

Note: IC50 values can vary based on experimental conditions such as incubation time. The data presented is for a 72-hour incubation period unless otherwise specified. A lower IC50 value indicates higher potency.

Mechanism of Action: Topoisomerase I Inhibition

Meroterpenoids isolated from Psidium guajava, including compounds structurally related to this compound, have been shown to act as DNA topoisomerase I (Top1) catalytic inhibitors[1][5]. Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. By inhibiting Top1, these compounds lead to an accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication. This DNA damage triggers a cellular response cascade, ultimately leading to programmed cell death, or apoptosis.

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of Topoisomerase I, leading to apoptosis.

Topoisomerase_Inhibition_Pathway node_4_5_Diepipsidial_A This compound node_Top1 Topoisomerase I (Top1) node_4_5_Diepipsidial_A->node_Top1 Inhibits node_DNA_Damage DNA Strand Breaks node_Top1->node_DNA_Damage Leads to node_Sensors DNA Damage Sensors (ATM, ATR, DNA-PK) node_DNA_Damage->node_Sensors Activates node_p53 p53 Activation node_Sensors->node_p53 Phosphorylates and Stabilizes node_Bax Bax Activation node_p53->node_Bax Upregulates node_Apoptosis Apoptosis node_Mitochondria Mitochondrial Outer Membrane Permeabilization node_Bax->node_Mitochondria node_Cytochrome_c Cytochrome c Release node_Mitochondria->node_Cytochrome_c node_Caspase9 Caspase-9 Activation node_Cytochrome_c->node_Caspase9 node_Caspase3 Caspase-3 Activation node_Caspase9->node_Caspase3 node_Caspase3->node_Apoptosis Executes

Topoisomerase I inhibition pathway.

Experimental Protocols

The following methodologies are based on the protocols described in the primary literature for the evaluation of cytotoxicity.

Cell Culture

Human cancer cell lines (A549, Huh7, HCT116, CCRF-CEM, and DU145) were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound or comparator drugs. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan (B1609692) Solubilization: The plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow node_Cell_Culture 1. Cell Line Culture node_Seeding 2. Cell Seeding in 96-well Plates node_Cell_Culture->node_Seeding node_Treatment 3. Compound Treatment (this compound & Comparators) node_Seeding->node_Treatment node_Incubation 4. Incubation (72 hours) node_Treatment->node_Incubation node_MTT_Assay 5. MTT Assay node_Incubation->node_MTT_Assay node_Data_Analysis 6. Data Analysis and IC50 Determination node_MTT_Assay->node_Data_Analysis node_Results 7. Comparative Efficacy Results node_Data_Analysis->node_Results

In vitro cytotoxicity testing workflow.

Conclusion

The available in vitro data suggests that this compound is a potent cytotoxic agent against several human cancer cell lines. Its efficacy, particularly against non-small cell lung cancer, warrants further investigation. The proposed mechanism of action as a Topoisomerase I inhibitor provides a strong rationale for its anti-cancer activity. This guide provides a foundational comparison to aid researchers in the strategic development and further evaluation of this promising natural product.

References

Comparative Cross-Reactivity Profiling of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,5-Diepipsidial A, a meroterpenoid natural product, with other relevant compounds. The information is intended to support research and drug development efforts by offering insights into its potential selectivity and mechanism of action based on available experimental data.

Introduction to this compound

This compound is a meroterpenoid isolated from the leaves and fruit of the guava plant, Psidium guajava. It belongs to a class of natural products that have demonstrated a range of biological activities. Structurally similar compounds, also found in P. guajava, include Psidial A and Guajadial. Recent studies have highlighted the cytotoxic effects of these compounds against various cancer cell lines, suggesting their potential as anticancer agents. The primary proposed mechanism of action for this compound and related meroterpenoids is the inhibition of topoisomerase I (Top1), a critical enzyme in DNA replication and transcription.

Comparative Cytotoxicity Analysis

The cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. This section compares their potency, expressed as IC50 values, with established anticancer drugs that also target topoisomerase I.

Table 1: Cytotoxicity (IC50) of this compound and Comparator Compounds against Human Cancer Cell Lines

CompoundClassDU145 (Prostate)Huh7 (Liver)A549 (Lung)HCT116 (Colon)MCF-7 (Breast)
This compound Meroterpenoid4.79 ± 2.7 µM2.82 ± 0.6 µM160 µM--
Guajadial B Meroterpenoid--150 nM--
Psiguajadial A Meroterpenoid---Induces apoptosis-
Psiguajadial B Meroterpenoid---Induces apoptosis-
Guajadials C-F Meroterpenoid--Good cytotoxicity--
Topotecan Camptothecin Analog (Top1 Inhibitor)--24 nM--
Camptothecin Top1 Inhibitor----150 nM (GI 101A)

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution. A dash (-) indicates that data was not found in the reviewed literature.

Cross-Reactivity and Selectivity Profile

A comprehensive cross-reactivity profile of this compound against a broad panel of kinases and other off-target enzymes is not publicly available at this time. Such studies are typically conducted by specialized contract research organizations (CROs) to assess the broader safety and selectivity of a compound.

However, some insights into the selectivity of related compounds from P. guajava have been reported. For instance, several meroterpenoids from this plant have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. This suggests potential for off-target activities that warrant further investigation.

Table 2: PTP1B Inhibitory Activity of Psidium guajava Meroterpenoids

CompoundIC50 vs. PTP1B
Psidiguajadiol C 9.83 µM
Psidiguajadiol D 18.52 µM
Psidiguajadiol F 16.87 µM

The selectivity of an anticancer agent is also assessed by comparing its cytotoxicity in cancer cells versus normal, non-cancerous cells. While specific data for this compound against a panel of normal cell lines is limited, the general principle for many natural product-derived anticancer compounds is to exhibit preferential cytotoxicity towards rapidly dividing cancer cells. Further studies are required to establish a definitive selectivity index for this compound.

Mechanism of Action: Topoisomerase I Inhibition

The primary anticancer mechanism of this compound is believed to be the inhibition of topoisomerase I. Topoisomerases are enzymes that resolve topological problems in DNA during various cellular processes. Topoisomerase I creates transient single-strand breaks in the DNA to allow for relaxation of supercoiled DNA. Inhibitors of this enzyme trap the covalent complex between topoisomerase I and DNA, leading to DNA damage and ultimately, apoptosis in cancer cells.

Topoisomerase_I_Inhibition Topoisomerase I Inhibition Pathway cluster_0 Normal Cell Cycle cluster_1 Inhibition by this compound DNA_Supercoiling DNA Supercoiling Top1 Topoisomerase I DNA_Supercoiling->Top1 binds to DNA_Relaxation DNA Relaxation Top1->DNA_Relaxation induces single-strand break Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Top1->Stabilized_Complex Replication_Transcription DNA Replication & Transcription DNA_Relaxation->Replication_Transcription allows Compound This compound Compound->Top1 binds to complex DNA_Damage DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Topoisomerase I inhibition by this compound.

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation_1 2. Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition 3. Add varying concentrations of This compound Incubation_1->Compound_Addition Incubation_2 4. Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition 5. Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4h MTT_Addition->Incubation_3 Formazan_Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Independent Verification of "4,5-Diepipsidial A" Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic bioactivity of 4,5-Diepipsidial A, a meroterpenoid isolated from the leaves of Psidium guajava, with other structurally related compounds from the same source. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent verification and further research.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other closely related meroterpenoids. Lower IC50 values indicate greater cytotoxic activity.

CompoundHCT116 (Colon Carcinoma) IC50 (µM)CCRF-CEM (Leukemia) IC50 (µM)DU145 (Prostate Carcinoma) IC50 (µM)Huh7 (Hepatocellular Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)HL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)SW480 (Colon Adenocarcinoma) IC50 (µM)
This compound 9.13[1]7.0[1]4.79[1][2]2.82 ± 0.6[2]0.16 ± 0.03[2]Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]
Guajadial B3.54[1]7.58[1]16.4[1]2.93 ± 0.5[2]0.15 ± 0.05[2]----
Psiguajadial D--6.08 ± 3.9[2]--Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]
Guapsidial A-----Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]
Guadial A--5.35 ± 0.7[2]--Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]
Guadial B-----Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]Reported Cytotoxic[3]

Note: "-" indicates data not available in the cited sources. "Reported Cytotoxic" indicates that the compound was found to be cytotoxic against the cell line, but specific IC50 values were not provided in the referenced abstract.

Experimental Protocols

The cytotoxic activities of this compound and its analogs are primarily determined using cell viability assays. The following are detailed methodologies for the most common assays cited in the literature for this class of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates multiple times with water to remove excess TCA and media components.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay, based on the absorbance readings which are proportional to the total cellular protein mass.

Mechanism of Action and Signaling Pathways

Several meroterpenoids isolated from Psidium guajava, including congeners of this compound, have been shown to exert their cytotoxic effects by inducing apoptosis. A key mechanism identified for some of these compounds is the inhibition of DNA topoisomerase I (Top1).

Proposed Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase I creates transient single-strand breaks in the DNA to relieve torsional stress. Certain anticancer drugs function by stabilizing the covalent complex between Topoisomerase I and DNA, leading to DNA damage and ultimately triggering apoptosis. It is proposed that some meroterpenoids from P. guajava act as catalytic inhibitors of Top1.

G cluster_0 Cellular Proliferation cluster_1 Inhibition by Meroterpenoids DNA DNA Top1 Topoisomerase I DNA->Top1 Relieves Torsional Stress Replication DNA Replication & Transcription Top1->Replication Allows Progression Meroterpenoid This compound & Analogs Top1_inhibited Inhibited Topoisomerase I Meroterpenoid->Top1_inhibited DNA_damage DNA Strand Breaks (Stalled Replication Forks) Top1_inhibited->DNA_damage Inhibition of DNA re-ligation Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Proposed mechanism of this compound via Topoisomerase I inhibition.

Experimental Workflow for Cytotoxicity Screening

The general workflow for identifying and validating the cytotoxic activity of natural products like this compound is a multi-step process.

G A Plant Material (Psidium guajava leaves) B Extraction & Fractionation A->B C Isolation of Pure Compounds (e.g., this compound) B->C D Cytotoxicity Screening (e.g., MTT or SRB Assay) C->D E Determination of IC50 Values D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) E->F G Lead Compound Identification F->G

Caption: General workflow for cytotoxic natural product discovery.

References

Assessing the Therapeutic Index of Novel Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Template for "4,5-Diepipsidial A" Evaluation Against the Established Drug Cisplatin

Disclaimer: As of the current date, there is no publicly available experimental data on the therapeutic index of "this compound." Therefore, this guide serves as a comprehensive template for researchers and drug development professionals to assess the therapeutic potential of novel compounds. "this compound" is used as a placeholder to illustrate the evaluation process. For comparative purposes, we will use data for the well-established anticancer drug, Cisplatin.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A higher TI is generally preferred, indicating a wider margin of safety between the effective and toxic doses.[1] For anticancer drugs, which often have a narrow therapeutic index, a precise determination of this value is crucial.[3]

Comparative Data Summary

The following table presents a hypothetical therapeutic index for "this compound" alongside representative data for Cisplatin. This illustrates how experimental data for a novel compound can be benchmarked against a standard chemotherapeutic agent.

CompoundParameterValueCell Line / Animal Model
This compound (Hypothetical) IC₅₀15 µMA549 (Human Lung Carcinoma)
LD₅₀300 mg/kgMouse
Therapeutic Index (LD₅₀/ED₅₀) ~15 (Calculated from hypothetical effective dose)
Cisplatin IC₅₀8 µM - 40 µMA549, SKOV-3, and others[4][5]
LD₅₀12 mg/kgMouse
Therapeutic Index (LD₅₀/ED₅₀) Narrow [3](Generally considered low)

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency. LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of a test population. In clinical contexts, TD₅₀ (Toxic Dose, 50%) is often used.[2]

Experimental Protocols

A thorough assessment of a compound's therapeutic index involves a combination of in vitro and in vivo studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation, providing the IC₅₀ value of a compound.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of "this compound" and the comparator drug (Cisplatin) in culture medium. Remove the existing medium from the wells and add the different concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

In Vivo Toxicity Assessment

In vivo studies are essential for determining the systemic effects of a compound and establishing a therapeutic window.[10] These studies are typically conducted in animal models, such as mice or rats.[11]

General Protocol for Acute Toxicity Study:

  • Animal Acclimatization: Acclimate healthy animals (e.g., BALB/c mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into several groups, including a control group receiving a vehicle and treatment groups receiving different doses of "this compound".

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal or intravenous injection).

  • Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and physical appearance. Record any mortality.

  • LD₅₀/TD₅₀ Determination: The dose that results in 50% mortality (LD₅₀) or observable toxicity (TD₅₀) is determined.

  • Histopathology: At the end of the study, major organs are harvested for histopathological examination to identify any tissue damage.

Visualizing the Workflow

The following diagrams illustrate the key processes in assessing the therapeutic index.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Therapeutic Index Calculation cell_culture Cancer Cell Lines treatment Treat with 'this compound' and Cisplatin cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 calculate_ti Calculate TI = LD₅₀ / ED₅₀ ic50->calculate_ti Effective Dose Estimation (ED₅₀) animal_model Animal Models (Mice) dose_ranging Administer Graded Doses animal_model->dose_ranging toxicity_observation Observe for Toxicity and Mortality dose_ranging->toxicity_observation ld50 Determine LD₅₀/TD₅₀ toxicity_observation->ld50 ld50->calculate_ti Toxic Dose (LD₅₀) start

Caption: Workflow for Therapeutic Index Assessment.

mtt_assay_pathway cluster_cell Living Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenase formazan Formazan (Purple, Insoluble) dehydrogenase->formazan mtt MTT (Yellow, Soluble) mtt->dehydrogenase Reduction dmso DMSO (Solubilization) formazan->dmso measurement Measure Absorbance dmso->measurement

Caption: MTT Assay Cellular Mechanism.

References

Safety Operating Guide

Prudent Disposal of 4,5-Diepipsidial A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data necessitates a cautious approach to the disposal of 4,5-Diepipsidial A, treating it as a substance with potential hazards. This guide provides essential safety and logistical information based on general laboratory best practices for handling research chemicals where comprehensive safety data is unavailable.

Researchers, scientists, and drug development professionals must handle and dispose of novel compounds like this compound with the utmost care. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that assumes the compound may be harmful is warranted. The following procedures are based on established guidelines for handling laboratory chemicals of unknown toxicity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown nature of this compound, the following PPE is recommended to minimize exposure:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and dispose of them properly after handling the chemical.[1]

  • Body Protection: A laboratory coat to protect skin and clothing.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or working in a fume hood is necessary.[2]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential vapors or dust.[1]

Waste Collection and Storage

Proper segregation and labeling of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Select an Appropriate Waste Container: Use a clean, dry, and compatible waste container with a secure lid. For compounds of unknown reactivity, a glass or high-density polyethylene (B3416737) (HDPE) container is often a safe choice. Whenever possible, use the original container.[1][3]

  • Label the Container: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound." Note any known or suspected hazards.[3]

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Store the waste container in a designated and well-ventilated satellite accumulation area away from general lab traffic and sources of ignition.[3]

  • Keep Containers Closed: Ensure the waste container is securely capped when not in use to prevent the release of vapors.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate potential exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.[4]

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill. Avoid using combustible materials.[4]

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be collected as hazardous waste.[4]

Final Disposal Protocol

The final disposal of this compound must be conducted through your institution's approved hazardous waste management program.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest or an inventory of the container's contents.[3]

  • Prohibited Disposal: Never dispose of this compound down the laboratory drain or in the regular trash.[1] Drain disposal can lead to environmental contamination and potential reactions within the sewer system.[1]

Contextual Hazard Data for Unrelated Laboratory Chemicals

The following table summarizes hazard information for other chemicals to provide context on the types of data typically found in an SDS. This data is not for this compound and should only be used as a reference for understanding potential chemical hazards.

Hazard ClassificationExample Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedSigma-Aldrich
Skin Irritation (Category 2)H315: Causes skin irritationSigma-Aldrich
Eye Irritation (Category 2A)H319: Causes serious eye irritationSigma-Aldrich
Allergic Skin ReactionH317: May cause an allergic skin reactionSigma-Aldrich
Serious Eye DamageH318: Causes serious eye damageSigma-Aldrich
Organ Damage (Repeated Exposure)H373: May cause damage to organs (Respiratory Tract) through prolonged or repeated exposureSigma-Aldrich

Disposal Workflow

The following diagram illustrates the general decision-making process and procedural flow for the safe disposal of a laboratory chemical with unknown hazards.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Assess Hazards (Treat as Unknown) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Waste Container B->C F Contain Spill (Inert Absorbent) B->F D Segregate Waste C->D E Store in Designated Area D->E I Contact EHS for Pickup E->I G Collect Contaminated Material F->G H Decontaminate Area G->H H->I J Provide Documentation I->J K Waste Collected by Authorized Personnel J->K

Caption: Disposal workflow for a laboratory chemical with unknown hazards.

References

Essential Safety and Logistical Information for Handling Novel Compounds Such as 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety, handling, or disposal information for a compound named "4,5-Diepipsidial A" has been found in publicly available chemical databases or safety data sheets. This suggests the compound may be novel, rare, or referred to by a different nomenclature. The following guidance is based on established best practices for handling unknown or potentially hazardous chemical compounds in a laboratory setting. Researchers must conduct a thorough, substance-specific risk assessment before beginning any experimental work.

Personal Protective Equipment (PPE)

When handling a novel compound with unknown toxicity, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical splash goggles and a face shield.Provides maximum protection from splashes, aerosols, and airborne particles.
Hand Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility charts if the solvent is known.Protects against direct skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Body A chemically resistant lab coat, worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or disposable suit is recommended.Protects the skin and personal clothing from contamination.
Respiratory A certified respirator (e.g., N95 for particulates, or a respirator with appropriate chemical cartridges if volatile). Work should be conducted within a certified chemical fume hood.Protects against inhalation of dust, aerosols, or vapors. The primary engineering control should be a fume hood.
Footwear Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills.

Operational Plan for Handling this compound

A systematic approach to handling novel compounds minimizes risk. The following step-by-step procedure is recommended.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a comprehensive risk assessment for the entire experimental procedure. Identify potential hazards at each step.

  • Fume Hood Certification: Ensure the chemical fume hood to be used has been certified within the last year.

  • Spill Kit: Have a well-stocked chemical spill kit readily accessible. The contents should be appropriate for the solvents and reagents being used.

  • Emergency Contacts: Post emergency contact numbers (e.g., principal investigator, lab safety officer, emergency services) in a visible location.

  • Buddy System: Whenever possible, work with a colleague present in the lab who is aware of the experiment being conducted.

2. Handling the Compound:

  • Controlled Area: Designate a specific area within the chemical fume hood for handling this compound.

  • Weighing: If the compound is a powder, weigh it within the fume hood to prevent inhalation of fine particles. Use a tared and sealed container for transport outside the hood.

  • Dissolving/Diluting: Perform all dilutions and solution preparations within the fume hood. Add reagents slowly to control any potential exothermic reactions.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and your name.

3. Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper waste management is critical to ensure the safety of all laboratory personnel and to comply with environmental regulations.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled, and sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with the compound should be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of all other components (including solvents).

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

3. Waste Disposal Request:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling of Novel Compounds

The following diagram illustrates the logical flow of operations for safely handling a novel chemical compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase RiskAssessment Conduct Risk Assessment PrepWorkspace Prepare Fume Hood & Spill Kit RiskAssessment->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE WeighCompound Weigh Compound in Hood DonPPE->WeighCompound PrepareSolution Prepare Solutions in Hood WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment SegregateWaste Segregate Hazardous Waste ConductExperiment->SegregateWaste Decontaminate Decontaminate Surfaces & Glassware SegregateWaste->Decontaminate RemovePPE Remove PPE Correctly Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for handling novel chemical compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.